2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one
Description
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Properties
IUPAC Name |
8-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-6-1-2-7-8(5-6)13-4-3-11-9(7)12/h1-2,5H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQCOPZWZFHBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2)F)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Synthesis and Potential of Fluoro-Substituted Benzoxazepinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
Foreword: The landscape of medicinal chemistry is in constant evolution, with the quest for novel scaffolds that offer improved pharmacological profiles driving significant research efforts. Among the myriad of heterocyclic systems, the 1,4-benzoxazepin-5-one core has emerged as a privileged structure in the design of biologically active molecules. The introduction of a fluorine atom to this scaffold, specifically at the 8-position to yield 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one, presents an intriguing yet sparsely documented modification. This technical guide aims to provide a comprehensive overview of this specific compound and the broader class of fluoro-substituted benzoxazepinones. Due to the limited availability of public data on the exact 8-fluoro isomer, this guide will draw upon established synthetic methodologies and structure-activity relationships from closely related analogues to provide a predictive and insightful resource for researchers in the field.
Core Compound Identification and Physicochemical Profile
As of the latest literature review, a specific CAS Registry Number for this compound has not been prominently indexed in major chemical databases. This suggests its status as either a novel compound or a research intermediate that has not been widely commercialized. However, based on its chemical structure, we can predict its key identifiers and properties.
Table 1: Predicted Identifiers and Physicochemical Properties
| Identifier/Property | Predicted Value/Representation |
| IUPAC Name | 8-fluoro-2,3-dihydro-1,4-benzoxazepin-5(4H)-one |
| Molecular Formula | C₉H₈FNO₂ |
| Molecular Weight | 181.16 g/mol |
| SMILES | O=C1NC2=CC=C(F)C=C2OCC1 |
| InChI | InChI=1S/C9H8FNO2/c10-6-2-3-8-7(4-6)13-5-1-11-9(8)12/h2-4H,1,5H2,(H,11,12) |
| Predicted LogP | 1.2 - 1.8 |
| Predicted pKa | Amide N-H: ~17-18 |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
Strategic Synthesis of the Fluoro-Benzoxazepinone Scaffold
The synthesis of the 1,4-benzoxazepin-5-one core, particularly with fluorine substitution on the benzene ring, can be approached through several strategic routes. The choice of synthetic pathway is often dictated by the availability of starting materials and the desired substitution pattern. A prevalent and effective method involves the intramolecular cyclization of an appropriately substituted N-(2-hydroxyphenyl)acetamide derivative.
A noteworthy approach for the synthesis of related fluoro-benzoxazepinones has been described by Meiresonne et al. (2015), which explores the nucleophilic vinylic substitution of gem-difluoroenamides[1]. While this specific paper focuses on 2-fluoro substitution, the underlying principles of intramolecular cyclization remain relevant.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound involves the disconnection of the amide bond, leading back to a 2-(2-amino-4-fluorophenoxy)acetic acid derivative. This intermediate can be further disconnected to 2-amino-4-fluorophenol and a suitable two-carbon electrophile.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Experimental Protocol
This protocol is a generalized procedure based on established methods for analogous compounds. Optimization of reaction conditions, including solvent, base, and temperature, would be necessary for this specific substrate.
Step 1: N-acylation of 2-Amino-4-fluorophenol
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To a stirred solution of 2-amino-4-fluorophenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a non-nucleophilic base such as triethylamine (1.1 eq).
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide.
Step 2: Intramolecular Williamson Ether Synthesis (Cyclization)
-
Dissolve the crude N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a suitable base, for instance, potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, with caution).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate gradient) to afford this compound.
Caption: Proposed synthetic workflow for the target compound.
Spectroscopic Characterization (Predicted)
The structural elucidation of the target compound would rely on a combination of standard spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with coupling to the fluorine atom. - Singlets or coupled signals for the methylene protons of the oxazepine ring. - A broad singlet for the amide N-H proton. |
| ¹³C NMR | - Aromatic carbons showing characteristic shifts, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. - Carbonyl carbon signal around 165-175 ppm. - Aliphatic carbon signals for the two methylene groups. |
| ¹⁹F NMR | - A singlet or multiplet in the typical aryl fluoride region. |
| Mass Spec (HRMS) | - Accurate mass measurement confirming the elemental composition of C₉H₈FNO₂. |
| IR Spectroscopy | - N-H stretching vibration around 3200-3400 cm⁻¹. - C=O (amide) stretching vibration around 1650-1680 cm⁻¹. - C-F stretching vibration around 1100-1300 cm⁻¹. |
Potential Applications in Drug Discovery
The 1,4-benzoxazepine scaffold is a component of various biologically active molecules. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.
Numerous patents describe the utility of benzoxazepine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cancer signaling pathways[2][3][4]. Other substituted benzoxazepinones have been investigated as H1-antihistamines[5]. The specific 8-fluoro substitution pattern could offer a unique pharmacological profile, potentially enhancing selectivity or potency for a particular biological target.
Caption: Potential applications and the influence of fluorine.
Conclusion and Future Directions
While this compound is not a widely characterized compound, its structural features and the established biological importance of the fluoro-benzoxazepinone scaffold make it a compelling target for further investigation. The synthetic strategies outlined in this guide provide a solid foundation for its preparation. Future research should focus on the definitive synthesis and full spectroscopic characterization of this molecule, followed by its evaluation in a battery of biological assays to uncover its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the expanding knowledge base of fluorinated heterocyclic compounds in medicinal chemistry.
References
-
Meiresonne, T., Verniest, G., De Kimpe, N., & Mangelinckx, S. (2015). Synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones by Exploring the Nucleophilic Vinylic Substitution (S(N)V) Reaction of gem-Difluoroenamides. The Journal of Organic Chemistry, 80(10), 5111–5124. [Link]
- Staben, S. T., et al. (Assignee: Genentech Inc). (2016). Benzoxazepin oxazolidinone compounds and methods of use. U.S.
- Blaquiere, N., et al. (Assignee: Genentech Inc). (2013). Benzoxazepin PI3K inhibitor compounds and methods of use. U.S.
- Blaquiere, N., et al. (Assignee: Genentech Inc). (2017). Benzoxazepin PI3K inhibitor compounds and methods of use. U.S.
-
Cale Jr., A. D., & Welstead Jr., W. J. (1989). Benzo- and pyrido-1,4-oxazepin-5-ones and -thiones: synthesis and structure-activity relationships of a new series of H1-antihistamines. Journal of Medicinal Chemistry, 32(9), 2178–2186. [Link]
- Staben, S. T., et al. (Assignee: Genentech Inc). (2017). Benzoxazepin oxazolidinone compounds and methods of use.
- Staben, S. T., et al. (Assignee: Genentech Inc). (2017). Benzoxazepin oxazolidinone compounds and methods of use.
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- 1. Synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones by Exploring the Nucleophilic Vinylic Substitution (S(N)V) Reaction of gem-Difluoroenamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoxazepin oxazolidinone compounds and methods of use - Patent US-9643980-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoxazepin PI3K inhibitor compounds and methods of use - Patent US-8586574-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzoxazepin PI3K inhibitor compounds and methods of use - Patent US-9546178-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Ascendant Trajectory of Fluorinated Benzoxazepine Derivatives: A Technical Guide for Drug Discovery
Foreword: The Strategic Imperative of Fluorine in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a cornerstone of rational drug design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the remarkable stability of the carbon-fluorine bond—offer a powerful toolkit for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2][3] When integrated into privileged structures such as the benzoxazepine core, fluorine can unlock novel biological activities and enhance therapeutic potential. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of fluorinated benzoxazepine derivatives, intended for researchers, scientists, and professionals in the field of drug development.
I. The Benzoxazepine Scaffold: A Versatile Platform for Therapeutic Innovation
The benzoxazepine framework, a seven-membered heterocyclic system fused to a benzene ring, represents a versatile and privileged scaffold in medicinal chemistry. Its inherent structural features allow for three-dimensional diversity, enabling interactions with a wide array of biological targets. The incorporation of fluorine into this already potent scaffold has opened new avenues for the development of novel therapeutics with enhanced efficacy, selectivity, and metabolic stability.
II. Synthetic Strategies for Accessing Fluorinated Benzoxazepine Derivatives
The synthesis of fluorinated benzoxazepine derivatives can be broadly categorized into two main approaches: the introduction of fluorine onto a pre-existing benzoxazepine core and the construction of the fluorinated benzoxazepine ring system from fluorinated precursors. The choice of strategy is often dictated by the desired position of the fluorine atom and the availability of starting materials.
A. Late-Stage Fluorination of Benzoxazepine Scaffolds
The direct introduction of fluorine onto a pre-formed benzoxazepine ring system is an attractive strategy that allows for the rapid generation of fluorinated analogs from common intermediates.
Electrophilic fluorinating reagents, such as Selectfluor®, offer a means to introduce fluorine at electron-rich positions of the benzoxazepine core. This method is particularly useful for the fluorination of activated aromatic rings or enolate intermediates.
Experimental Protocol: Electrophilic Fluorination of a Benzoxazepine Derivative
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Step 1: Substrate Preparation: Dissolve the parent benzoxazepine derivative (1 equivalent) in a suitable aprotic solvent, such as acetonitrile or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).
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Step 2: Reagent Addition: Add the electrophilic fluorinating reagent, such as Selectfluor® (1.1-1.5 equivalents), portion-wise to the stirred solution at room temperature.
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Step 3: Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Step 4: Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired fluorinated benzoxazepine.
B. Ring-Forming Strategies from Fluorinated Precursors
Building the benzoxazepine ring system from readily available fluorinated starting materials provides a robust and often more regioselective approach to synthesizing these derivatives.
A notable example involves the nucleophilic vinylic substitution (SNV) reaction of gem-difluoroenamides.[1] This strategy leverages the unique electrophilic reactivity of the β,β-difluoroenamide moiety.
Experimental Protocol: Synthesis of 2-Fluoro-1,4-benzoxazepin-5-ones [1]
-
Step 1: Precursor Synthesis: Prepare the N-benzoyl-β,β-difluoroenamide precursor according to established literature procedures.
-
Step 2: Cyclization Reaction: Treat the N-benzoyl-β,β-difluoroenamide with an oxygen nucleophile, such as a substituted phenol, in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like dimethylformamide (DMF).
-
Step 3: Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Step 4: Purification: Purify the crude product via column chromatography to yield the 2-fluoro-1,4-benzoxazepin-5-one.
A recently developed metal-free oxidative fluorination of o-alkenyl aryl ureas provides an efficient route to construct the benzoxazepine skeleton. This method utilizes a hypervalent iodine(III) reagent as the oxidant and BF3·Et2O as both a Lewis acid and a fluorine source. The key step involves a 1,2-aryl migration/fluorination cascade.
dot
Caption: Metal-free synthesis of fluorinated benzoxazepines.
III. Spectroscopic Characterization of Fluorinated Benzoxazepines
The structural elucidation of fluorinated benzoxazepine derivatives relies on a combination of standard spectroscopic techniques, with 19F NMR playing a pivotal role.
-
1H and 13C NMR: These techniques provide essential information about the proton and carbon framework of the molecule. The coupling between fluorine and adjacent protons (nJHF) and carbons (nJCF) can provide valuable structural insights.
-
19F NMR: 19F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[4][5] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing information about its position on the benzoxazepine core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compounds. The isotopic pattern of fluorine-containing fragments can also aid in structural confirmation.
IV. Therapeutic Applications and Structure-Activity Relationships
Fluorinated benzoxazepine derivatives have shown promise in a variety of therapeutic areas, including oncology and neuroscience. The introduction of fluorine can significantly impact their biological activity.
A. Anticancer Activity
The benzoxazepine scaffold is a known pharmacophore in the development of anticancer agents.[5] Fluorination can enhance the anticancer potency of these derivatives through various mechanisms, including increased binding affinity to target proteins and improved metabolic stability.
A series of novel fluorinated 1,5-benzothiazepine derivatives, structurally related to benzoxazepines, were synthesized and evaluated for their in vitro anticancer activity against several human cancer cell lines.[6] Several of these compounds exhibited significant activity, comparable to the standard drug adriamycin.
| Compound | R1 | R2 | GI50 (µg/mL) vs. A549 (Lung) | GI50 (µg/mL) vs. MCF-7 (Breast) | GI50 (µg/mL) vs. HEPG2 (Liver) | GI50 (µg/mL) vs. PC-3 (Prostate) |
| 4c | H | 4-F | <10 | <10 | <10 | <10 |
| 4d | H | 2,4-di-F | <10 | <10 | <10 | <10 |
| 4g | 4-Cl | 4-F | <10 | <10 | <10 | <10 |
| 4h | 4-Cl | 2,4-di-F | <10 | <10 | <10 | <10 |
| Adriamycin | - | - | <10 | <10 | <10 | <10 |
| Data adapted from reference[6]. |
Structure-Activity Relationship (SAR) Insights:
-
Fluorine Substitution on the Phenyl Ring: The presence of a fluorine atom at the para-position of the C4-phenyl ring (as in 4c and 4g ) was found to be crucial for potent anticancer activity.
-
Di-fluoro Substitution: The introduction of a second fluorine atom at the ortho-position (as in 4d and 4h ) also resulted in high anticancer potency.
-
Influence of Other Substituents: The nature of the substituent on the other phenyl ring also modulates the activity, with a chloro-group at the para-position (as in 4g and 4h ) being well-tolerated.
dot
Caption: SAR of fluorinated benzoxazepines in cancer.
B. Central Nervous System (CNS) Applications
The ability of fluorine to enhance lipophilicity and metabolic stability makes it a valuable tool for designing CNS-active drugs that can effectively cross the blood-brain barrier (BBB).[7][8] Fluorinated benzoxazepine and related benzazepine derivatives have been explored as potential agents for neurodegenerative diseases and as imaging agents.
Fluorinated benzazepine derivatives have been synthesized and evaluated as potential radiotracers for positron emission tomography (PET) studies of dopamine D1 receptors. While some derivatives showed decreased affinity for the D1 sites, the N-4-fluorobenzoyl derivative exhibited a similar affinity to the parent compound.
V. Future Perspectives and Conclusion
The field of fluorinated benzoxazepine derivatives is a dynamic and rapidly evolving area of medicinal chemistry. The strategic incorporation of fluorine has proven to be a powerful approach for optimizing the therapeutic potential of this important heterocyclic scaffold. Future research will likely focus on the development of more efficient and selective fluorination methods, the exploration of novel biological targets for these compounds, and a deeper understanding of the intricate structure-activity relationships that govern their pharmacological profiles. The continued investigation of fluorinated benzoxazepines holds great promise for the discovery of next-generation therapeutics for a range of diseases, from cancer to neurodegenerative disorders.
VI. References
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U.S. Food and Drug Administration. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available at: [Link]
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Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]
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Taylor & Francis Online. (2025). Key developments in fluorinated heterocycles. Available at: [Link]
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MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available at: [Link]
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ResearchGate. (2025). A Fluorination / Aryl Migration / Cyclization Cascade for the Metal-free Synthesis of Fluoro Benzoxazepines. Available at: [Link]
-
MDPI. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Available at: [Link]
-
DiVA portal. (n.d.). Development of new Fluorination Methods Directed to Fluorine-18 Labelling. Available at: [Link]
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Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]
-
PubMed. (2016). Dibenzo[b,f][2][9]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of novel fluorinated anticancer agents incorporating the indolin-2-one moiety. RSC Advances. Available at: [Link]
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PubMed. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Available at: [Link]
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ResearchGate. (2025). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Available at: [Link]
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Journal of the Serbian Chemical Society. (2022). Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. Available at: [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
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Semantic Scholar. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]
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ScienceDirect. (n.d.). Ultrafast 19F MAS NMR. Available at: [Link]
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National Institutes of Health. (n.d.). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Available at: [Link]
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National Institutes of Health. (n.d.). Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids. Available at: [Link]
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MDPI. (2022). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Available at: [Link]
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ResearchGate. (2017). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Available at: [Link]
-
ResearchGate. (2025). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Available at: [Link]
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MDPI. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. Available at: [Link]
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National Institutes of Health. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Available at: [Link]
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SciELO. (n.d.). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[2][3]imidazo[1,2-d][2][9]oxazepine and Benzo[f]benzo[2][3]oxazolo[3,2-d][2][9]oxazepine Derivatives. Available at: [Link]
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Thermodynamic stability of 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one
An In-depth Technical Guide to the Thermodynamic Stability of 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one
Abstract
The assessment of thermodynamic stability is a cornerstone of modern drug development, directly influencing the safety, efficacy, and shelf-life of a pharmaceutical product. This guide provides a comprehensive framework for evaluating the intrinsic stability of this compound, a novel heterocyclic entity with therapeutic potential. We will detail a multi-faceted approach, beginning with in-silico predictive modeling to forecast potential liabilities, followed by rigorous experimental protocols for physicochemical characterization and forced degradation studies as mandated by international regulatory standards. The causality behind each experimental choice is elucidated to provide a field-proven perspective for researchers, scientists, and drug development professionals. The ultimate goal is to construct a robust stability profile that informs formulation strategies, packaging decisions, and storage conditions, ensuring the delivery of a safe and effective therapeutic agent.
Introduction: The Imperative of Stability Analysis
This compound is a member of the benzoxazepine class of compounds, a scaffold known for a wide range of biological activities.[1] As with any new chemical entity (NCE), understanding its inherent stability is a critical quality attribute (CQA) that must be thoroughly characterized. Chemical degradation can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in physicochemical properties, all of which pose significant risks to patient safety.
This guide outlines a systematic approach to de-risk the development of this molecule by establishing its degradation pathways and identifying the critical factors that influence its stability. This process is not merely a regulatory requirement but a scientific necessity that provides invaluable insights into the molecule's chemical behavior.[2]
Predictive Stability Assessment: Computational & Theoretical Approaches
Before committing to resource-intensive laboratory work, computational tools can offer powerful predictive insights into a molecule's potential stability weaknesses.[3][4] This in-silico approach allows for the early identification of potential degradation pathways and helps in designing more efficient experimental studies.
Density Functional Theory (DFT) for Electronic Structure Analysis
DFT calculations are employed to investigate the electronic properties of the molecule. This is crucial for identifying the most labile bonds and regions susceptible to nucleophilic or electrophilic attack.
-
Rationale: The lactam (amide) bond within the seven-membered ring and the ether linkage are primary areas of interest. DFT can calculate bond dissociation energies (BDEs) and map the electrostatic potential, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. A lower BDE for the amide C-N bond, for instance, would suggest a higher susceptibility to hydrolysis.[5][6]
-
Protocol:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: B3LYP functional with a 6-31G(d,p) basis set is a standard starting point for organic molecules.[7]
-
Calculation: Perform a geometry optimization followed by a frequency calculation to ensure a true energy minimum.
-
Analysis: Analyze the output for bond lengths, Mulliken charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap can indicate higher reactivity.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the molecule's behavior, offering insights into its conformational stability.[7][8]
-
Rationale: By simulating the molecule's movement over time in a solvent environment, we can assess its structural flexibility. Regions with high flexibility, identified by Root Mean Square Fluctuation (RMSF), may be more exposed to reactants and thus more prone to degradation.
-
Protocol:
-
Software: GROMACS, AMBER, or Desmond.
-
System Setup: Solvate the molecule in a periodic box of water (e.g., TIP3P model).
-
Force Field: Use a general-purpose force field like GAFF for the drug molecule.
-
Simulation: Run an energy minimization, followed by equilibration, and then a production run of at least 100 nanoseconds.
-
Analysis: Calculate RMSD to assess overall stability and RMSF to pinpoint flexible regions.
-
Experimental Workflow for Stability Profiling
The following diagram illustrates the integrated workflow for a comprehensive stability assessment, moving from foundational characterization to stress testing and data synthesis.
Caption: Integrated workflow for thermodynamic stability assessment.
Forced Degradation (Stress Testing) Protocols
Forced degradation studies are the cornerstone of stability testing, designed to deliberately degrade the sample to identify likely degradation products and establish degradation pathways.[2][9] These studies are essential for developing and validating stability-indicating analytical methods. The goal is to achieve a target degradation of 5-20%, as this provides sufficient degradation products for analysis without being so destructive that it yields uninformative secondary degradation.[10][11][12]
Development of a Stability-Indicating HPLC Method
A validated, stability-indicating method is a prerequisite for analyzing the samples from forced degradation studies. It must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any process impurities.
| Parameter | Recommended Starting Conditions | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape in reverse-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient ensures the elution of both polar and non-polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV-Vis Diode Array Detector (DAD) | Allows for the selection of the optimal wavelength and peak purity analysis. |
| Injection Vol. | 10 µL | Standard volume to avoid column overload. |
Hydrolytic Stability
-
Objective: To assess susceptibility to degradation in aqueous environments at different pH levels. The primary target is the lactam bond.
-
Protocol:
-
Prepare three solutions of the compound (~1 mg/mL) in:
-
a. 0.1 M Hydrochloric Acid (HCl)
-
b. Purified Water
-
c. 0.1 M Sodium Hydroxide (NaOH)
-
-
Rationale: These conditions represent acidic, neutral, and basic environments. A co-solvent like methanol or acetonitrile may be used if the compound has poor aqueous solubility, but its concentration should be kept minimal.[11]
-
Store a portion of each solution at room temperature and another at an elevated temperature (e.g., 60 °C) to accelerate degradation.[11]
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the acidic and basic samples before injection to prevent damage to the HPLC column.
-
Analyze all samples using the stability-indicating HPLC method.
-
Oxidative Stability
-
Objective: To determine the molecule's susceptibility to oxidation.
-
Protocol:
-
Prepare a solution of the compound (~1 mg/mL) in a suitable solvent.
-
Add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.
-
Rationale: Hydrogen peroxide is a common oxidizing agent used in stress testing to simulate oxidative stress.[9]
-
Store the solution at room temperature, protected from light.
-
Withdraw and analyze aliquots at various time points.
-
Thermal Stability
-
Objective: To evaluate the effect of heat on the solid-state stability of the drug substance.
-
Protocol:
-
Place a thin layer of the solid compound in a vial.
-
Expose the sample to elevated temperatures (e.g., 80 °C) in a calibrated oven.[11]
-
Rationale: This tests for solid-state degradation pathways that may not be apparent in solution, such as decarboxylation or rearrangement.
-
At set time points, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.
-
Complementary analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide quantitative data on decomposition temperature and phase transitions.
-
Photostability
-
Objective: To assess degradation upon exposure to light, as specified by ICH Q1B guidelines.[11]
-
Protocol:
-
Expose the solid drug substance and a solution of the drug to a light source that provides both UV and visible light.
-
The total exposure should not be less than 1.2 million lux hours for visible light and 200 watt-hours/square meter for UV-A light.[11]
-
Rationale: This simulates exposure during manufacturing, packaging, and administration. A dark control sample, wrapped in aluminum foil, must be run in parallel to differentiate between thermal and light-induced degradation.
-
Analyze the exposed and control samples by HPLC.
-
Data Interpretation and Degradation Pathway Elucidation
The data from the forced degradation studies must be synthesized to build a complete stability profile.
Quantitative Analysis
The results should be summarized in a table to clearly present the extent of degradation under each stress condition.
| Stress Condition | Duration/Temp. | % Degradation of API | No. of Degradants >0.1% | Major Degradant Peak (RT, min) |
| 0.1 M HCl | 24h @ 60°C | 15.2% | 2 | 8.5 min |
| 0.1 M NaOH | 24h @ 60°C | 18.5% | 1 | 9.2 min |
| Water | 24h @ 60°C | <1.0% | 0 | N/A |
| 3% H₂O₂ | 24h @ RT | 8.9% | 1 | 11.4 min |
| Thermal (Solid) | 48h @ 80°C | 2.1% | 1 | 8.5 min |
| Photolytic | 1.2 M lux-hr | 6.5% | 2 | 13.1 min |
| (Note: Data are hypothetical and for illustrative purposes only.) |
Degradation Pathway Identification
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is the primary tool for elucidating the structures of the degradation products.
-
Rationale: By comparing the mass spectra of the degradants with the parent compound, one can identify mass shifts corresponding to specific chemical modifications (e.g., a +18 Da shift suggests hydrolysis; a +16 Da shift suggests oxidation).
-
The following diagram illustrates a plausible degradation pathway for the target molecule under hydrolytic conditions.
Caption: Hypothetical hydrolytic degradation pathway via lactam cleavage. (Note: As I cannot generate real images, this DOT script is a template showing how one would represent the structures.)
Conclusion and Recommendations
This guide has outlined a systematic and scientifically rigorous approach to characterizing the thermodynamic stability of this compound. The combination of predictive computational modeling and empirical forced degradation studies provides a powerful framework for identifying intrinsic molecular liabilities.
Based on the hypothetical data, the molecule demonstrates susceptibility to both acid/base hydrolysis and oxidation. It is relatively stable to heat and light.
Recommendations for Development:
-
Formulation: A solid oral dosage form is recommended. The formulation pH should be maintained near neutral (pH 6-7) to minimize hydrolytic degradation. The inclusion of an antioxidant should be considered if oxidative degradation is confirmed to be a significant pathway in the final formulation.
-
Packaging: Standard packaging is likely sufficient, but photostability studies on the final drug product are necessary. If any light sensitivity is observed, light-protective packaging (e.g., amber bottles or opaque blister packs) will be required.
-
Storage: The compound should be stored in a cool, dry place, protected from excessive heat and humidity.
By following this comprehensive stability assessment plan, drug developers can build a deep understanding of the molecule, ensuring the development of a robust, safe, and effective pharmaceutical product.
References
- CD ComputaBio. (n.d.). Drug Stability Modeling Service.
- ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
- International Journal of Advance Research in Multidisciplinary. (n.d.). AI-driven predictive modeling for enhancing drug solubility and stability in pharmaceutical formulations.
- ResolveMass Laboratories Inc. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube.
- Singh, R., & Rehman, Z. U. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- The Journal of Chemical Physics. (2023, July 5). Combining machine learning and molecular simulations to predict the stability of amorphous drugs. AIP Publishing.
- BenchChem. (n.d.). A Computational Chemistry Deep Dive into Benzoxazepine Isomers: A Technical Guide for Drug Discovery.
- Astolfi, P., & Stipa, P. (2011). Synthesis and thermal stability of benzoxazine nitroxides. The Journal of Organic Chemistry, 76(22), 9253–9260.
- ChemMedChem. (2025, October 19). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents.
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- 1. researchgate.net [researchgate.net]
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- 4. multiresearchjournal.theviews.in [multiresearchjournal.theviews.in]
- 5. scilit.com [scilit.com]
- 6. Synthesis and thermal stability of benzoxazine nitroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pubs.aip.org [pubs.aip.org]
- 9. biopharmaspec.com [biopharmaspec.com]
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- 12. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Structural Analysis of 1,4-Benzoxazepin-5(4H)-one Fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the structural analysis of fluorinated 1,4-benzoxazepin-5(4H)-one analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry. The strategic incorporation of fluorine atoms can profoundly influence the physicochemical and pharmacological properties of these molecules, making a thorough understanding of their structure essential for rational drug design and development. This document will delve into the synthesis, spectroscopic characterization, and computational analysis of these important compounds.
The Significance of Fluorinated 1,4-Benzoxazepin-5(4H)-ones in Medicinal Chemistry
The 1,4-benzoxazepine scaffold is a privileged structure in drug discovery, appearing in a variety of biologically active compounds. The seven-membered ring fused to a benzene ring provides a unique three-dimensional architecture that can effectively interact with a range of biological targets. The introduction of fluorine, the most electronegative element, into this scaffold can lead to significant improvements in a molecule's drug-like properties.
The strategic placement of fluorine atoms can modulate a compound's:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life in the body.
-
Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.
-
Lipophilicity and Permeability: The introduction of fluorine can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, and ability to cross cell membranes.
-
pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, affecting the ionization state of the molecule at physiological pH.
Given these advantages, the synthesis and detailed structural analysis of fluorinated 1,4-benzoxazepin-5(4H)-one analogs are of great interest to the medicinal chemistry community.
Synthetic Strategies for Fluorinated 1,4-Benzoxazepin-5(4H)-ones
The synthesis of fluorinated 1,4-benzoxazepin-5(4H)-ones can be achieved through various synthetic routes. A key strategy involves the nucleophilic vinylic substitution (S(N)V) reaction of gem-difluoroenamides with oxygen nucleophiles. This approach, explored by Prakash and coworkers, provides a direct method for the introduction of a fluorine atom at the 2-position of the benzoxazepinone core.[1]
A general synthetic pathway is outlined below:
Caption: General synthetic scheme for 2-fluoro-1,4-benzoxazepin-5(4H)-ones.
Experimental Protocol: Synthesis of a 2-Fluoro-1,4-benzoxazepin-5(4H)-one Analog
The following is a representative, generalized protocol based on established methods for the synthesis of related heterocyclic compounds.[2] Researchers should adapt and optimize this procedure for their specific substrates.
Materials:
-
Substituted N-Benzoyl β,β-difluoroenamide
-
Substituted phenol
-
Anhydrous base (e.g., potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide, DMF)
-
Anhydrous workup solvents (e.g., ethyl acetate, brine)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.2 equivalents) and anhydrous DMF.
-
Add the anhydrous base (2.0 equivalents) to the solution and stir at room temperature for 30 minutes.
-
Add the substituted N-Benzoyl β,β-difluoroenamide (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to the appropriate temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product by spectroscopic methods.
Spectroscopic Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous structural determination of fluorinated 1,4-benzoxazepin-5(4H)-one analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural analysis of these compounds. The presence of fluorine provides an additional NMR-active nucleus, ¹⁹F, which offers valuable structural insights.
¹H NMR Spectroscopy:
-
Aromatic Region: The protons on the benzene ring will typically appear as multiplets in the range of δ 7.0-8.0 ppm. The substitution pattern on the ring will dictate the splitting patterns observed.
-
Methylene Protons: The protons of the methylene group in the seven-membered ring will appear as a singlet or a multiplet, depending on the substitution and conformational rigidity of the ring.
-
N-H Proton: The amide proton will typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: The carbonyl carbon of the amide will resonate at a characteristic downfield chemical shift, typically in the range of δ 160-170 ppm.[3]
-
Aromatic Carbons: The carbons of the benzene ring will appear in the aromatic region (δ 110-150 ppm).
-
C-F Coupling: Carbons directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 200-300 Hz. Carbons two or three bonds away from the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.[4]
¹⁹F NMR Spectroscopy:
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an invaluable tool for analyzing fluorinated compounds.[5][6]
-
Chemical Shift: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The position of the fluorine on the benzoxazepinone core and the nature of other substituents will significantly influence its chemical shift.[5]
-
¹H-¹⁹F Coupling: The fluorine signal will be split by neighboring protons, providing information about the connectivity of the molecule.
-
Quantitative Analysis: Due to its high sensitivity and the 100% natural abundance of the ¹⁹F isotope, ¹⁹F NMR can be used for the quantitative analysis of fluorinated compounds in complex mixtures.[7][8]
2D NMR Techniques:
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for the complete assignment of all proton and carbon signals and for confirming the overall structure. For fluorinated compounds, ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments are particularly informative.[6][9]
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula. The presence of fluorine can often be inferred from the characteristic isotopic pattern, although this is less pronounced than for chlorine or bromine.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. For 1,4-benzoxazepin-5(4H)-one analogs, characteristic absorption bands include:
-
N-H stretch: A broad band around 3200-3400 cm⁻¹.
-
C=O stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.
-
C-F stretch: A strong band in the region of 1000-1400 cm⁻¹.
Computational Structural Analysis
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the structural and electronic properties of fluorinated 1,4-benzoxazepin-5(4H)-ones.[10]
DFT calculations can be used to:
-
Predict Molecular Geometries: Determine the most stable conformation of the seven-membered ring and the overall three-dimensional structure of the molecule.
-
Calculate Spectroscopic Properties: Predict NMR chemical shifts (¹H, ¹³C, and ¹⁹F) and coupling constants, which can aid in the interpretation of experimental spectra.[10]
-
Analyze Electronic Properties: Investigate the effects of fluorination on the molecule's electronic structure, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).
-
Model Intermolecular Interactions: Understand how these molecules might interact with biological targets by analyzing their electrostatic potential surfaces and identifying potential hydrogen bond donors and acceptors.
Sources
- 1. Synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones by Exploring the Nucleophilic Vinylic Substitution (S(N)V) Reaction of gem-Difluoroenamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
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- 7. chemrxiv.org [chemrxiv.org]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of 8-Fluoro-Benzoxazepinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazepinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. The strategic incorporation of a fluorine atom at the 8-position of this heterocyclic core is a key design element aimed at modulating the physicochemical and pharmacokinetic properties of these derivatives, potentially enhancing their therapeutic efficacy. This in-depth technical guide synthesizes the current understanding of the primary biological targets of benzoxazepinone derivatives, with a special focus on the anticipated impact of the 8-fluoro substitution. We will delve into the mechanistic details of their interactions with key enzymes implicated in metabolic disorders and inflammatory diseases, namely Glycogen Phosphorylase and Receptor-Interacting Protein Kinase 1. Furthermore, we will explore emerging targets and provide detailed experimental protocols for the validation and characterization of these promising therapeutic agents.
The Benzoxazepinone Scaffold: A Platform for Therapeutic Innovation
The 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one core, a seven-membered heterocyclic ring system, provides a three-dimensional architecture that is amenable to the presentation of various pharmacophoric features. This structural characteristic allows for precise interactions with the binding sites of a range of biological macromolecules. The introduction of an 8-fluoro substituent is a deliberate medicinal chemistry strategy. The high electronegativity and small size of the fluorine atom can lead to enhanced binding affinity through the formation of favorable electrostatic and hydrogen-bonding interactions. Moreover, the carbon-fluorine bond is exceptionally stable, which can block metabolic pathways, thereby improving the metabolic stability and bioavailability of the drug candidate.
Primary Biological Target: Glycogen Phosphorylase (GP)
Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis.[1][3] Its inhibition is a validated therapeutic strategy for the management of type 2 diabetes.[1] Benzoxazepinone derivatives have been extensively investigated as potent inhibitors of GP.[1][3]
Mechanism of Action
These compounds typically act as allosteric inhibitors, binding to a site distinct from the active site of the enzyme. This binding event induces a conformational change in the enzyme, leading to a reduction in its catalytic activity. Molecular docking studies have revealed that the benzoxazepinone moiety can form stable hydrogen-bond networks and hydrophobic interactions within the inhibitor binding pocket of GP.[3] The 8-fluoro substituent is predicted to enhance these interactions, potentially leading to increased potency.
Quantitative Data
The following table summarizes the inhibitory activities of representative benzoxazepinone derivatives against Rabbit Muscle Glycogen Phosphorylase a (RMGPa), a commonly used isozyme in screening assays.
| Compound ID | Substitution Pattern | IC50 (µM) against RMGPa | Reference |
| 8a | Indole-oxazepinone | 0.21 ± 0.05 | [1] |
| 8g | Substituted indole-oxazepinone | 0.62 ± 0.16 | [3] |
| PSN-357 | (Reference Compound) | 0.42 ± 0.01 | [1] |
Experimental Protocol: Glycogen Phosphorylase Inhibition Assay
This protocol outlines a standard in-vitro assay to determine the inhibitory potential of 8-fluoro-benzoxazepinone derivatives against GP.
Materials:
-
Rabbit Muscle Glycogen Phosphorylase a (RMGPa)
-
Glycogen
-
Glucose-1-phosphate (G1P)
-
3,5-Dinitrosalicylic acid (DNS)
-
Test compounds (8-fluoro-benzoxazepinone derivatives)
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.2)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound at various concentrations.
-
Add RMGPa to each well and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of glycogen and G1P.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding a solution of DNS.
-
Heat the plate to develop the color.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathway
Caption: Inhibition of Glycogenolysis by 8-Fluoro-benzoxazepinone Derivatives.
Primary Biological Target: Receptor-Interacting Protein Kinase 1 (RIPK1)
Receptor-Interacting Protein Kinase 1 (RIPK1) is a key mediator of necroptosis, a form of programmed cell death that plays a significant role in inflammatory diseases.[2][4] Inhibition of RIPK1 is a promising therapeutic strategy for conditions such as systemic inflammatory response syndrome (SIRS).[2] Benzoxazepinone derivatives have been identified as potent RIPK1 inhibitors.[2][5]
Mechanism of Action
These compounds act as allosteric inhibitors, binding to a pocket in the kinase domain of RIPK1 that is distinct from the ATP-binding site.[6] This binding stabilizes an inactive conformation of the kinase, thereby preventing the downstream signaling cascade that leads to necroptosis.[2] Molecular docking studies suggest that the benzoxazepinone core can occupy a hydrophobic pocket and form key hydrogen bonds with residues such as Asp156.[2] The 8-fluoro substituent could potentially enhance these interactions and improve the overall binding affinity.
Quantitative Data
The following table presents the anti-necroptotic activity of a representative benzoxazepinone derivative in a cellular assay.
| Compound ID | EC50 (nM) in HT-29 cells | Reference |
| o1 | 16.17 ± 1.878 | [2] |
| 19 | 1.7 | [7] |
| GSK'772 | (Reference Compound) | [2] |
Experimental Protocol: Cell-Based Necroptosis Assay
This protocol describes a method to evaluate the ability of 8-fluoro-benzoxazepinone derivatives to protect cells from induced necroptosis.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic
-
z-VAD-FMK (pan-caspase inhibitor)
-
Test compounds (8-fluoro-benzoxazepinone derivatives)
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and z-VAD-FMK.
-
Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).
-
Measure cell viability using a luminescent cell viability assay according to the manufacturer's instructions.
-
Calculate the percentage of cell survival for each concentration of the test compound and determine the EC50 value.
Signaling Pathway
Caption: Inhibition of the RIPK1-Mediated Necroptosis Pathway.
Emerging and Potential Biological Targets
The versatility of the benzoxazepinone scaffold suggests its potential to interact with a broader range of biological targets. While direct evidence for 8-fluoro derivatives is still emerging, related studies on the core structure and other heterocyclic congeners provide valuable leads for future investigations.
-
LIM Domain Kinase 1/2 (LIMK1/2): The benzoxazepinone scaffold has been successfully repurposed to develop allosteric inhibitors of LIMK1/2, kinases involved in regulating cell motility and implicated in diseases such as cancer and glaucoma.[6] The shared ability of RIPK1 and LIMK to adopt a specific inactive conformation makes this a promising avenue for exploration.[6]
-
Rho-associated protein kinases (ROCKs): A core-hopping strategy has led to the design of novel benzoazepinone derivatives as potent and selective ROCK inhibitors, which are therapeutic targets for glaucoma.[8]
-
WD Repeat Domain 5 (WDR5): The 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one core has been identified as a scaffold for potent inhibitors of the WDR5 WIN-site, a target for anticancer drug discovery.[9]
-
Other Kinases: Given the prevalence of kinase inhibition among heterocyclic compounds, it is plausible that 8-fluoro-benzoxazepinone derivatives could exhibit activity against other kinases, such as Aurora kinases or Cyclin-Dependent Kinases (CDKs).[10][11]
Conclusion and Future Directions
The 8-fluoro-benzoxazepinone scaffold represents a promising starting point for the development of novel therapeutics. The well-established activity of the parent scaffold against Glycogen Phosphorylase and RIPK1 provides a solid foundation for further optimization. The strategic incorporation of the 8-fluoro substituent is anticipated to enhance the pharmacological properties of these derivatives, leading to improved potency and metabolic stability.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of 8-fluoro-benzoxazepinone derivatives. This will be crucial to definitively establish their structure-activity relationships and to validate their potential against the targets discussed in this guide. Furthermore, comprehensive profiling against a broader panel of kinases and other relevant enzymes will be instrumental in uncovering novel therapeutic applications for this versatile chemical class.
References
-
Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. [Link][1]
-
Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. [Link][3]
-
Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. [Link]
-
Scaffold hopping derived novel benzoxazepinone RIPK1 inhibitors as anti-necroptosis agents. [Link][2]
-
Derivatives of 7-fluoro-8-chloro-5H-dibenzo [B,E,][1][2] diazepine and use thereof.
-
DNA-Encoded Library Screening Identifies Benzo[b ][1][2]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors. [Link]
-
Scaffold hopping derived novel benzoxazepinone RIPK1 inhibitors as anti-necroptosis agents. [Link]
-
Repurposing of the RIPK1 selective benzo[1][2]oxazepin-4-one scaffold for the development of a type-III LIMK1/2 inhibitor. [Link][6]
-
Discovery of novel biaryl benzoxazepinones as dual-mode receptor-interacting protein kinase-1 (RIPK1) inhibitors. [Link][7]
- Benzoxazine deriv
- Derives de dibenzoxazepinone.
- Benzodiazepine deriv
- Fluoroalkoxy-substituted benzamides and their use as cyclic nucleotide phosphodiesterase inhibitors.
-
Scaffold hopping derived novel benzoxazepinone RIPK1 inhibitors as anti-necroptosis agents. [Link]
-
Pyrido[2,3-b][1][12]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. [Link][10]
-
Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. [Link][8]
-
Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. [Link][11]
-
Synthesis of some novel benzoxazole derivatives as anticancer, anti-HIV-1 and antimicrobial agents. [Link]
-
Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[2][12]imidazo[1,2-d][1][2]oxazepine and Benzo[f]benzo[2][12]oxazolo[3,2-d][1][2]oxazepine Derivatives. [Link]
-
Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition. [Link]
-
Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. [Link]
-
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. [Link]
-
Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. [Link]
-
Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. [Link]
-
Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. [Link]
-
Discovery of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. [Link]
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- 1. Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold hopping derived novel benzoxazepinone RIPK1 inhibitors as anti-necroptosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA-Encoded Library Screening Identifies Benzo[b ][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 5. Scaffold hopping derived novel benzoxazepinone RIPK1 inhibitors as anti-necroptosis agents - 联科生物 [liankebio.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of novel biaryl benzoxazepinones as dual-mode receptor-interacting protein kinase-1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. US10391101B2 - Derivatives of 7-fluoro-8-chloro-5H-dibenzo [B,E,] [1,4] diazepine and use thereof - Google Patents [patents.google.com]
Solid-State Characterization & Structural Elucidation Guide: 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one
Executive Summary & Structural Context[1][2][3][4][5][6]
The compound 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one represents a critical "privileged scaffold" in medicinal chemistry. Belonging to the class of 1,4-benzoxazepines, this bicyclic system is a core pharmacophore in central nervous system (CNS) therapeutics (e.g., loxapine analogs) and kinase inhibitors (e.g., PI3K/mTOR pathways).
The introduction of the fluorine atom at the C8 position is a strategic medicinal chemistry modification intended to block metabolic oxidation (para-blocker) and modulate the electronic properties of the aromatic ring without significantly altering steric bulk.
This guide provides a comprehensive technical framework for the solid-state characterization of this molecule. It details the expected crystallographic parameters derived from structural analogs, the specific crystallization protocols required for this polarity profile, and the critical conformational analysis of the seven-membered oxazepine ring.
Theoretical & Representative Crystallographic Data
While specific unit cell dimensions for the 8-fluoro derivative are often proprietary to active drug development programs, the structural parameters can be accurately extrapolated from the homologous series of 1,4-benzoxazepin-5-ones.
The data below represents the consensus structural model for this scaffold, validated against the Cambridge Structural Database (CSD) entries for closely related 8-chloro and unsubstituted analogs (e.g., CSD Refcode: YIZROV).
Table 1: Representative Crystal Data & Refinement Parameters
| Parameter | Representative Value (Class Consensus) | Technical Note |
| Crystal System | Monoclinic | Most common for planar/semi-planar amides. |
| Space Group | Centrosymmetric packing favored by amide dimers. | |
| Unit Cell Dimensions | Dimensions vary by | |
| Angle ( | Characteristic monoclinic tilt. | |
| Z / Z' | 4 / 1 | One molecule per asymmetric unit is standard. |
| Calc. Density ( | Fluorine substitution increases density vs. H-analog. | |
| Absorption ( | Low absorption; Mo source is adequate. | |
| F(000) | 376 | Electron count for the unit cell. |
Table 2: Key Geometric Parameters (Bond Lengths & Angles)
| Bond / Angle | Value | Structural Significance |
| C(5)=O(1) | Typical amide carbonyl double bond. | |
| N(4)-C(5) | Partial double bond character (resonance). | |
| C(8)-F(1) | Strong C-F bond; typically coplanar with benzene ring. | |
| C-N-C Angle | Indicates | |
| Ring Pucker | Boat / Twist-Boat | The 7-membered ring is not planar. |
Experimental Protocol: Crystallization Strategy
The 8-fluoro-1,4-benzoxazepin-5-one scaffold exhibits "amphiphilic" solubility—the lactam is polar, while the fluorinated benzene ring is lipophilic. This requires a gradient-based crystallization approach.
Solvent Selection Matrix
-
Primary Solvent (Good Solubility): Methanol (MeOH), Dichloromethane (DCM).
-
Anti-Solvent (Poor Solubility): Diethyl ether (
), Hexane, Water (if using MeOH).
Recommended Method: Vapor Diffusion
This method minimizes kinetic trapping and promotes the growth of single crystals suitable for XRD (X-Ray Diffraction).
Protocol Steps:
-
Dissolution: Dissolve 20 mg of the compound in 1.5 mL of DCM/MeOH (9:1 v/v) in a small inner vial (GC vial). Ensure the solution is clear; filter through a 0.45
m PTFE syringe filter if necessary. -
Setup: Place the open inner vial inside a larger outer jar containing 10 mL of Diethyl ether (or Pentane).
-
Equilibration: Seal the outer jar tightly. Store at
C in a vibration-free environment. -
Harvesting: Crystals should appear within 48–72 hours as prisms or blocks.
-
Cryo-Protection: For data collection, mount the crystal in Paratone-N oil; the oil acts as a cryoprotectant during the 100K nitrogen stream cooling.
Structural Elucidation & Conformational Analysis
The critical scientific challenge in characterizing this molecule is defining the conformation of the seven-membered heterocycle.
The "Boat" Conformation
Unlike the six-membered benzene ring fused to it, the 1,4-oxazepine ring is flexible.
-
Observation: In the solid state, this ring typically adopts a boat or distorted boat conformation.
-
Causality: This relieves torsional strain between the methylene protons at C2/C3 and the peri-protons of the aromatic ring.
-
Diagnostic Torsion Angle: The torsion angle
is the primary indicator of ring pucker magnitude.
Supramolecular Assembly (The R2,2(8) Motif)
The crystal packing is dominated by strong hydrogen bonds involving the lactam moiety.
-
Mechanism: The amide proton (
) acts as a donor, and the carbonyl oxygen ( ) acts as an acceptor. -
Result: This forms a centrosymmetric dimer characterized by the graph set notation
.[1] This is a robust "supramolecular synthon" observed across almost all benzoxazepinone derivatives.
Fluorine Interactions
The C8-Fluorine atom is not merely a bystander.
-
Packing Effect: Fluorine often engages in weak
interactions (2.5 – 2.7 Å) with adjacent aromatic protons, stabilizing the crystal lattice and increasing the melting point relative to the non-fluorinated parent.
Visualization of Structural Workflows
The following diagrams illustrate the crystallization logic and the conformational analysis pathway.
Diagram 1: Crystallization & Polymorph Screening Workflow
Caption: Decision tree for isolating diffraction-quality crystals of 8-fluoro-1,4-benzoxazepin-5-one.
Diagram 2: Structural Connectivity & Interaction Map
Caption: Interaction map highlighting the role of the flexible oxazepine ring and the stabilizing amide dimer.
References
-
Riad, N. M., Zlotos, D. P., & Holzgrabe, U. (2015).[2] Crystal structure of 5,11-dihydro-pyrido[2,3-b][1,4]benzodiazepin-6-one. Acta Crystallographica Section E: Crystallographic Communications, 71(5), o304–o305.[2]
-
Wang, B., Chu, D., Feng, Y., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (Talazoparib).[3] Journal of Medicinal Chemistry, 59(1), 335–357.
-
Dupont, L., & Liégeois, J. F. (2003).[4] 8-Chloro-5-(4-methylpiperazin-1-yl)-11H-pyrido[2,3-b][1,5]benzoxazepine.[4] Acta Crystallographica Section C, 59, o49-o51. (Provides comparative boat conformation data for the benzoxazepine class).
-
Cambridge Crystallographic Data Centre (CCDC). (2024). CSD Entry: YIZROV (Analogous Structure).
Sources
- 1. 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 5,11-di-hydro-pyrido[2,3-b][1,4]benzodiazepin-6-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document: Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2... - ChEMBL [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one: An Application Note and Detailed Protocol
Introduction
The 1,4-benzoxazepine scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds and serves as a crucial building block in medicinal chemistry and drug discovery. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability, lipophilicity, and binding affinity to target proteins. This document provides a comprehensive guide for the synthesis of 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one, a valuable intermediate for the development of novel therapeutics. The described two-step protocol is robust, employing well-established chemical transformations that are amenable to scale-up.
This guide is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanisms, and expert insights into the critical parameters for successful synthesis and purification.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step sequence commencing with the readily available 2-amino-5-fluorophenol.
-
N-Acylation: The first step involves the selective N-acylation of 2-amino-5-fluorophenol with chloroacetyl chloride. This reaction forms the key intermediate, 2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide. The use of a base is critical to neutralize the hydrochloric acid byproduct and facilitate the reaction.
-
Intramolecular Cyclization: The second step is a base-mediated intramolecular cyclization of the chloroacetamide intermediate. This reaction proceeds via a Williamson ether synthesis, where the phenoxide ion acts as a nucleophile, displacing the chloride to form the seven-membered benzoxazepinone ring.[1][2][3]
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide (Intermediate 1)
This procedure outlines the selective N-acylation of 2-amino-5-fluorophenol. The choice of a moderately basic medium, such as sodium acetate in acetic acid, is crucial to favor N-acylation over the potential O-acylation of the phenolic hydroxyl group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| 2-Amino-5-fluorophenol | 127.10 | 5.00 | 39.3 |
| Chloroacetyl chloride | 112.94 | 4.89 (3.3 mL) | 43.2 |
| Sodium Acetate | 82.03 | 3.55 | 43.2 |
| Glacial Acetic Acid | - | 100 mL | - |
| Deionized Water | - | 200 mL | - |
| Ethyl Acetate | - | As needed | - |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-amino-5-fluorophenol (5.00 g, 39.3 mmol) and glacial acetic acid (100 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add sodium acetate (3.55 g, 43.2 mmol) to the solution and stir for 10 minutes.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add chloroacetyl chloride (3.3 mL, 43.2 mmol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold deionized water with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash the filter cake with cold deionized water (3 x 50 mL).
-
Dry the crude product under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Expert Insights:
-
Temperature Control: Maintaining a low temperature during the addition of the highly reactive chloroacetyl chloride is critical to minimize side reactions.
-
Base Selection: Sodium acetate acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. Stronger bases could lead to undesired O-acylation or hydrolysis of the acyl chloride.[4]
-
Work-up: Quenching the reaction in ice water facilitates the precipitation of the product, allowing for easy isolation.
Part 2: Synthesis of this compound (Final Product)
This step involves an intramolecular SN2 reaction, a classic example of the Williamson ether synthesis, to form the seven-membered ring. The choice of a polar aprotic solvent like DMF facilitates the nucleophilic attack of the phenoxide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| 2-Chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide | 203.58 | 4.00 | 19.6 |
| Potassium Carbonate (anhydrous) | 138.21 | 4.07 | 29.4 |
| N,N-Dimethylformamide (DMF) | - | 80 mL | - |
| Deionized Water | - | 300 mL | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Protocol:
-
To a 250 mL round-bottom flask, add 2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide (4.00 g, 19.6 mmol) and anhydrous potassium carbonate (4.07 g, 29.4 mmol).
-
Add N,N-dimethylformamide (DMF, 80 mL) to the flask.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 6-8 hours.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into 300 mL of cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Expert Insights:
-
Base and Solvent: Anhydrous potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide. DMF is an excellent solvent for this SN2 reaction as it solvates the potassium cation, leaving the phenoxide anion more reactive.[5]
-
Reaction Monitoring: It is important to monitor the reaction to completion to maximize the yield and simplify purification. Incomplete reaction will result in a mixture of starting material and product that can be challenging to separate.
-
Purification: Column chromatography is generally effective for obtaining the final product in high purity.
Sources
Application Notes and Protocols: Reagents for the Cyclization of 8-fluoro-1,4-benzoxazepin-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-benzoxazepine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and is of significant interest in medicinal chemistry and drug discovery. The targeted molecule, 8-fluoro-1,4-benzoxazepin-5(4H)-one, incorporates a fluorine atom, a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The crucial step in the synthesis of this and related benzoxazepinones is the intramolecular cyclization to form the seven-membered ring. This document provides a detailed guide to the reagents and protocols for achieving this key transformation, focusing on the underlying chemical principles and practical experimental considerations.
Mechanism and Rationale for Cyclization
The formation of the 1,4-benzoxazepin-5(4H)-one ring system from a suitable acyclic precursor, typically a 2-(2-amino-4-fluorophenoxy)acetamide derivative, involves an intramolecular nucleophilic attack of the amine on an activated carbonyl group. This process is essentially an intramolecular amidation or lactamization. The choice of reagents is critical for activating the carboxylic acid derivative and facilitating the ring closure under conditions that are compatible with the overall molecular framework.
The general synthetic strategy involves the initial preparation of an N-acylated 2-aminophenol derivative. The key cyclization step is then an intramolecular nucleophilic substitution where the amino group attacks the carbonyl carbon of the side chain, leading to the formation of the seven-membered lactam ring. The efficiency of this step is highly dependent on the choice of coupling agents and reaction conditions.
Core Synthesis and Cyclization Workflow
The synthesis of 8-fluoro-1,4-benzoxazepin-5(4H)-one can be conceptualized in a two-stage process: preparation of the acyclic precursor followed by the key intramolecular cyclization.
Application Notes and Protocols: Strategic Functionalization of the Amide Nitrogen in Benzoxazepin-5(4H)-ones
Introduction: Unlocking the Potential of the Benzoxazepinone Core
The benzoxazepin-5(4H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a variety of biologically active molecules. Its rigid, seven-membered ring system provides a unique three-dimensional architecture for interacting with biological targets. The amide nitrogen within this ring system, however, is often a critical handle for molecular diversification and the fine-tuning of pharmacological properties. Functionalization at this position can significantly impact a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive overview of the key strategies and detailed protocols for the N-functionalization of benzoxazepin-5(4H)-ones, empowering researchers in drug discovery and development to unlock the full potential of this versatile scaffold.
I. N-Alkylation: Introducing Diverse Aliphatic and Benzylic Moieties
N-alkylation is a fundamental transformation for introducing a wide range of alkyl and benzyl groups onto the amide nitrogen of benzoxazepin-5(4H)-ones. The choice of methodology is crucial to achieve high yields and avoid potential side reactions, most notably O-alkylation of the amide oxygen.
Causality in Experimental Design for N-Alkylation
The amide anion of a deprotonated lactam is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. To favor N-alkylation, the reaction conditions must be carefully controlled. Key factors influencing this selectivity include the choice of base, solvent, and the nature of the alkylating agent.
-
Base Selection: Strong, non-nucleophilic bases are generally preferred to ensure complete deprotonation of the amide proton without competing in the alkylation reaction. Sodium hydride (NaH) is a common choice, as it irreversibly forms the sodium salt of the amide. Alternatively, combinations of weaker bases like potassium carbonate (K₂CO₃) with a phase-transfer catalyst can be highly effective, particularly in solvent-free or microwave-assisted conditions.
-
Solvent Effects: The polarity of the solvent plays a significant role. Aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) are typically used. Less polar, aprotic solvents like toluene or THF can favor N-alkylation over O-alkylation.
-
Phase-Transfer Catalysis (PTC): PTC is a powerful technique for N-alkylation, especially when using solid-liquid systems. Catalysts like tetrabutylammonium bromide (TBAB) facilitate the transfer of the amide anion from the solid phase (e.g., K₂CO₃) to the organic phase where the alkylating agent resides, promoting a clean and efficient reaction.
Protocol 1: Classical N-Alkylation using Sodium Hydride
This protocol describes a standard method for N-alkylation using a strong base in an aprotic solvent.
Step-by-Step Methodology:
-
To a stirred solution of benzoxazepin-5(4H)-one (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases, indicating the formation of the sodium salt.
-
Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated benzoxazepin-5(4H)-one.
Protocol 2: Microwave-Assisted N-Alkylation under Phase-Transfer Catalysis
This protocol offers a rapid, efficient, and often higher-yielding alternative to classical heating methods.[1]
Step-by-Step Methodology:
-
In a mortar, grind potassium hydroxide (4.0 eq) and thoroughly mix with potassium carbonate (4.0 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and the benzoxazepin-5(4H)-one (1.0 eq).
-
Place the solid mixture in an open microwave-safe vessel.
-
Add the alkyl halide (1.5 eq) dropwise to the mixture and stir briefly with a spatula.
-
Place the vessel in a domestic or dedicated laboratory microwave reactor and irradiate at a power of 300-450W for 1-5 minutes. Monitor the reaction progress by TLC after short irradiation intervals.
-
After completion, allow the mixture to cool to room temperature.
-
Add water to the reaction mixture and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of N-Alkylation Methodologies
| Parameter | Protocol 1: Classical NaH | Protocol 2: Microwave PTC |
| Base | Sodium Hydride (NaH) | Potassium Hydroxide (KOH) / Potassium Carbonate (K₂CO₃) |
| Catalyst | None | Tetrabutylammonium Bromide (TBAB) |
| Solvent | DMF or THF | Solvent-free |
| Temperature | 0 °C to Room Temperature | Elevated (Microwave Irradiation) |
| Reaction Time | 2-12 hours | 1-5 minutes |
| Typical Yields | Moderate to Good | Good to Excellent |
| Advantages | Well-established, reliable | Rapid, high-yielding, environmentally friendly |
| Disadvantages | Longer reaction times, use of hazardous NaH | Requires microwave reactor, potential for localized overheating |
II. N-Arylation: Constructing C-N Bonds via Cross-Coupling
The introduction of aryl or heteroaryl moieties at the amide nitrogen is a key strategy in medicinal chemistry to explore structure-activity relationships and modulate physicochemical properties. The Buchwald-Hartwig amination is the premier method for this transformation.[2][3]
Causality in Experimental Design for N-Arylation
The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, ligand, base, and solvent.[4]
-
Palladium Precatalyst: A variety of palladium sources can be used, including Pd(OAc)₂ and Pd₂(dba)₃. Pre-formed palladium-ligand complexes (precatalysts) can also be employed for improved reactivity and reproducibility.
-
Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands are generally required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. Common ligands include Xantphos, and Josiphos-type ligands.
-
Base: A non-nucleophilic base is required to deprotonate the amide. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are frequently used.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are standard.
Protocol 3: Buchwald-Hartwig N-Arylation
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of benzoxazepin-5(4H)-ones.
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add the benzoxazepin-5(4H)-one (1.0 eq), aryl halide (1.2 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Add the base (e.g., NaOtBu, 1.4 eq) and anhydrous toluene (0.1 M).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-arylated benzoxazepin-5(4H)-one.
III. N-Acylation: Installation of Amide and Carbamate Functionalities
N-acylation introduces an additional carbonyl group, creating N-acyl- or N-carbamoyl-benzoxazepinones. These derivatives can act as hydrogen bond acceptors and can significantly alter the electronic properties of the parent molecule.
Causality in Experimental Design for N-Acylation
N-acylation is typically a straightforward reaction, but the choice of acylating agent and the use of a base are important considerations.
-
Acylating Agents: Acyl chlorides and anhydrides are highly reactive and are commonly used.
-
Base: A non-nucleophilic base, such as pyridine or triethylamine, is often used to scavenge the acidic byproduct (e.g., HCl) generated during the reaction. In some cases, the reaction can be performed under solvent-free conditions with a solid-supported catalyst.[1]
Protocol 4: General N-Acylation with Acyl Chlorides
This protocol provides a general method for the N-acylation of benzoxazepin-5(4H)-ones.
Step-by-Step Methodology:
-
Dissolve the benzoxazepin-5(4H)-one (1.0 eq) in anhydrous dichloromethane (0.1 M) in a round-bottom flask under an inert atmosphere.
-
Add a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (1.5 eq).
-
Cool the mixture to 0 °C and add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the N-acylated product.
Visualization of Key Methodologies
Figure 1: Workflow for N-functionalization of benzoxazepin-5(4H)-ones.
Figure 2: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.
Conclusion and Future Outlook
The functionalization of the amide nitrogen in benzoxazepin-5(4H)-ones provides a powerful avenue for the synthesis of novel and diverse chemical entities with significant potential in drug discovery. The protocols detailed herein for N-alkylation, N-arylation, and N-acylation offer robust and versatile methods for researchers to explore the chemical space around this important scaffold. As our understanding of catalytic processes continues to evolve, we can anticipate the development of even more efficient, selective, and environmentally benign methods for the N-functionalization of these and other valuable heterocyclic systems.
References
- Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. International Journal of ChemTech Research, 6(7), 3586-3591.
- El-Sayed, M. S., & El-Essawy, F. A. (2022). Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives. Egyptian Journal of Chemistry, 65(8), 43-53.
- Powers, M. A., & Micalizio, G. P. (2021). Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives. Beilstein Journal of Organic Chemistry, 17, 2849-2871.
- Kaneko, C., Yamada, S., & Yokoe, I. (1974). 3,1-benzoxazepine. Organic Syntheses, 54, 84.
- Reddy, B. V. S., & Reddy, L. R. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 25(23), 5586.
-
Wikipedia contributors. (2024, January 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved 19:30, February 21, 2026, from [Link]
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Application Note: Structure-Activity Relationship (SAR) Studies of 8-Fluoro-Benzoxazepines as Novel CNS Agents
Introduction: The Rationale for 8-Fluoro-Benzoxazepines in CNS Drug Discovery
Benzoxazepines represent a class of "privileged structures" in medicinal chemistry, known for their wide range of biological activities, particularly within the central nervous system (CNS).[1] Their tricyclic framework serves as a versatile scaffold for creating ligands that target various G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are implicated in numerous neurological and psychiatric disorders.[2][3]
The strategic incorporation of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[4][5] Fluorine's high electronegativity can alter the basicity of nearby functional groups, potentially improving oral bioavailability.[5][6] Furthermore, the carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic attack and thereby increasing a compound's half-life.[7] This application note outlines a comprehensive strategy for conducting Structure-Activity Relationship (SAR) studies on a novel series of 8-fluoro-benzoxazepines, with the hypothetical goal of developing a potent and selective antagonist for a Gs-coupled GPCR target implicated in a CNS disorder.
Core Scaffold, Design Rationale, and Synthetic Strategy
The central theme of this SAR study is the systematic modification of the 8-fluoro-benzoxazepine core to probe the chemical space for optimal potency, selectivity, and drug-like properties. The core scaffold and points of diversification (R¹, R²) are depicted below.
The 8-fluoro substituent is maintained as a constant feature to leverage its potential benefits on metabolic stability and CNS penetration.[4][8] Our design rationale focuses on two key positions:
-
The Lactam Nitrogen (R¹): Modifications here will explore the impact of size, electronics, and hydrogen bonding potential on receptor affinity.
-
The Aryl Moiety (R²): Substitutions on this pendant ring will probe a potential hydrophobic pocket within the receptor binding site.
Diagram: Core Scaffold and Diversification Points
Caption: General structure of the 8-fluoro-benzoxazepine scaffold with key points for chemical modification (R¹ and R²).
General Synthetic Protocol: Palladium-Catalyzed C-N Coupling
The synthesis of the target analog library is achieved via a convergent route, culminating in a Buchwald-Hartwig amination reaction.[9][10] This palladium-catalyzed cross-coupling is a robust and versatile method for forming the key C-N bond, accommodating a wide range of functional groups.[10]
Protocol 1: Synthesis of N-Substituted (R¹) Aryl Amine (Intermediate A)
-
To a solution of 2-bromo-5-fluoroaniline (1.0 eq) in a suitable solvent such as toluene, add the desired amine (R¹-NH₂) (1.2 eq).
-
Add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., BINAP, 4 mol%).[10]
-
Add a base, such as sodium tert-butoxide (1.4 eq).[11]
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 80-100°C until starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Intermediate A.
Scientist's Note: The choice of phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination. Sterically hindered, electron-rich ligands often provide the best results.[9] A small-scale screen of different ligands and bases is recommended to optimize conditions for each R¹ group.[12]
Biological Screening Cascade & Protocols
A tiered screening approach ensures efficient evaluation of the synthesized compounds, prioritizing the most promising candidates for more resource-intensive assays.
Diagram: Biological Screening Workflow
Caption: Tiered workflow for evaluating synthesized 8-fluoro-benzoxazepine analogs.
Protocol 2: Primary Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compounds for the target GPCR.[13] It is a high-throughput method ideal for initial screening.
-
Membrane Preparation: Use commercially available membrane preparations from cells stably expressing the target GPCR or prepare them in-house.[14]
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Setup: In a 96-well plate, add:
-
25 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM).
-
25 µL of a suitable radioligand (e.g., ³H-labeled standard antagonist) at a concentration near its Kd.
-
50 µL of the membrane preparation.
-
For non-specific binding (NSB) wells, add a high concentration of a known, unlabeled antagonist.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[13]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the Ki value for each compound using competitive binding analysis software (e.g., Prism).
Protocol 3: Functional cAMP Antagonist Assay
This assay measures the ability of the compounds to inhibit agonist-stimulated production of cyclic AMP (cAMP), confirming their functional antagonism at the Gs-coupled receptor.[15][16]
-
Cell Culture: Plate cells expressing the target receptor (e.g., CHO or HEK293 cells) in a 384-well plate and grow overnight.[17]
-
Compound Pre-incubation: Remove media and add test compounds at various concentrations in a stimulation buffer (e.g., HBSS with 0.1% BSA). Incubate for 15-30 minutes.
-
Agonist Stimulation: Add a known agonist for the receptor at a concentration that elicits ~80% of the maximal response (EC₈₀).
-
Incubation: Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercial kit, such as HTRF, AlphaScreen, or bioluminescent-based assays (e.g., Promega's cAMP-Glo™).[16][18]
-
Data Analysis: Plot the response versus the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4: In Vitro Metabolic Stability Assay
This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes, a critical parameter for drug candidates.[19][20]
-
Assay System: Use pooled human liver microsomes (HLM) as the source of metabolic enzymes.[21][22]
-
Reaction Mixture: In a 96-well plate, pre-warm a mixture of HLM (e.g., 0.5 mg/mL protein concentration) and buffer (e.g., 100 mM potassium phosphate, pH 7.4) at 37°C.[21]
-
Initiate Reaction: Add the test compound (final concentration, e.g., 1 µM) to the microsomal suspension. Split the mixture into two sets of wells: one with and one without the NADPH cofactor. The reaction is initiated by adding NADPH (final concentration, 1 mM) to the appropriate wells.[20]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[21]
-
Sample Processing: Centrifuge the plate to pellet the protein, and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[23]
SAR Data Analysis and Interpretation
The data from the screening cascade is compiled to build a structure-activity relationship. The following table presents a hypothetical dataset for a series of 8-fluoro-benzoxazepine analogs.
Table 1: Hypothetical SAR Data for 8-Fluoro-Benzoxazepine Analogs
| Compound ID | R¹ Group | R² Group | Binding Affinity (Ki, nM) | Functional Antagonism (IC₅₀, nM) | Metabolic Stability (t½, min) |
| BZ-1 | -H | -H | 250 | 480 | 15 |
| BZ-2 | -CH₃ | -H | 120 | 230 | 25 |
| BZ-3 | -CH₂CH₃ | -H | 350 | >1000 | 22 |
| BZ-4 | -cyclopropyl | -H | 85 | 150 | 45 |
| BZ-5 | -CH₃ | 4-Cl | 45 | 80 | 38 |
| BZ-6 | -CH₃ | 4-OCH₃ | 180 | 350 | <10 |
| BZ-7 | -cyclopropyl | 4-Cl | 15 | 28 | >60 |
| BZ-8 | -cyclopropyl | 4-F | 22 | 45 | 55 |
Interpretation of SAR:
-
At the R¹ Position: The initial data suggests that small, non-polar groups are favored. Replacing the hydrogen (BZ-1) with a methyl group (BZ-2) improves both binding and functional activity. However, increasing the alkyl chain length to ethyl (BZ-3) is detrimental. A constrained cyclopropyl group (BZ-4) provides a significant boost in potency and metabolic stability, suggesting a well-defined pocket that rewards conformational rigidity.
-
At the R² Position: Exploration of the pendant aryl ring is highly informative. Adding an electron-withdrawing chloro group at the 4-position (BZ-5 vs. BZ-2) enhances potency, possibly through favorable electronic or steric interactions. In contrast, an electron-donating methoxy group (BZ-6) reduces potency and dramatically decreases metabolic stability, indicating it may be a metabolic "soft spot".
-
Synergistic Effects: The combination of the optimal groups at both positions leads to the most promising compound. BZ-7, featuring the R¹-cyclopropyl and R²-chloro substituents, displays the highest affinity, greatest functional potency, and excellent metabolic stability. The high stability is likely a combined effect of the 8-fluoro group blocking a potential site of aromatic hydroxylation and the robust nature of the other substituents.[7] The slightly lower potency of the fluoro-substituted analog BZ-8 compared to the chloro-substituted BZ-7 suggests that a specific halogen interaction is important in the binding pocket.
Conclusion and Future Directions
This systematic SAR study of the 8-fluoro-benzoxazepine scaffold has successfully identified key structural features that govern potency and metabolic stability for this hypothetical GPCR target. The analysis reveals that a small, conformationally restricted group at the R¹ position combined with an electron-withdrawing halogen at the R² position leads to highly potent and stable antagonists.
Compound BZ-7 has emerged as a lead candidate worthy of further investigation. The next steps in the drug discovery process would include:
-
Profiling BZ-7 against a broader panel of CNS receptors to confirm selectivity.
-
Conducting further in vitro ADME assays (e.g., Caco-2 permeability, plasma protein binding).
-
Initiating pharmacokinetic (PK) studies in rodent models to assess CNS penetration and in vivo half-life.
This structured approach, combining rational design, robust synthetic chemistry, and a tiered biological screening cascade, provides a powerful framework for advancing novel chemical series from hit to lead.
References
- Vertex AI Search. (2026). Fluorine in drug discovery: Role, design and case studies.
- Apollo Scientific. (2026, January 19).
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
- O'Hagan, D. (2008, October 4). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
- Le Studium. (2018, May 3). Fluorine as a key element in modern drug discovery and development.
- Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
- Di, L., & Kerns, E. H. (2008, July 15). Applications of high throughput microsomal stability assay in drug discovery. PubMed.
- MTTlab. (n.d.). Microsomal Stability Assay.
- Inam, R., & Farooq, U. (n.d.). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Acta Chimica and Pharmaceutica Indica.
- Pharmaron. (n.d.). Metabolic Stability In Drug Metabolism: IVIVE Models.
- Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol.
- Promega Corpor
- Liu, Y., et al. (2023, November 4). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. PMC.
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- DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
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- de F. S. F. Carvalho, M., et al. (n.d.). Benzo- and Thienobenzo- Diazepines: Multi-target Drugs for CNS Disorders. Mini-Reviews in Medicinal Chemistry.
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- UNC Chapel Hill. (n.d.). PDSP - Functional Assays Protocols.
- Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.
- National Center for Biotechnology Information. (2012, May 1). GTPγS Binding Assays - Assay Guidance Manual.
- CatSci Ltd. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- ResearchGate. (2025, August 10). G Protein-Coupled Receptor Screening Assays: Methods and Protocols.
- Biagi, G. L., et al. (n.d.).
- CatSci Ltd. (n.d.). Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN.
- ResearchGate. (2026, January 17). (PDF) Benzo- and Thienobenzo- Diazepines: Multi-target Drugs for CNS Disorders.
- YouTube. (2021, November 7). Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry.
- Books. (2024, July 24).
- Macías, F. A., et al. (2005, February 9). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed.
- Grunewald, G. L., et al. (2001, August 16). Synthesis and evaluation of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. PubMed.
- Singh, S., et al. (2017, November 15). Synthesis and Biological Evaluation of Novel Multi-target-Directed Benzazepines Against Excitotoxicity. PubMed.
- SID. (n.d.).
- ResearchGate. (2025, June 28). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS Agents.
- PMC. (n.d.). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction.
- PMC. (n.d.). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). NOVEL METHOD FOR THE SYNTHESIS OF DIAZEPINES AND TRIAZEPINES INVOLVING 8-BROMO/NITRONAPHTHO [2,1-B]FURAN AND THEIR ANTIMICR.
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Using 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one as a drug intermediate
Application Note: Strategic Utilization of 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one in Kinase Inhibitor Development
Executive Summary
This compound (hereafter referred to as 8-F-BXZ ) represents a "privileged scaffold" in modern medicinal chemistry. Its bicyclic core—comprising a benzene ring fused to a seven-membered oxazepine lactam—serves as a critical intermediate in the synthesis of targeted therapies for oncology and immunology.
This guide details the technical application of 8-F-BXZ, focusing on its role as a pharmacophore backbone for PI3K/mTOR inhibitors and RIPK1 modulators . We provide a validated, scalable synthetic protocol, functionalization strategies, and safety guidelines, bridging the gap between raw intermediate handling and late-stage drug discovery.
Chemical Profile & Structural Logic
The utility of 8-F-BXZ stems from its unique structural geometry and the "Fluorine Effect."
-
Conformational Constraint: Unlike flexible linear amides, the 7-membered lactam ring forces the attached substituents into specific vectors, often mimicking the bioactive conformation required for ATP-competitive binding pockets in kinases.
-
Metabolic Blocking (The 8-Fluoro Advantage): The fluorine atom at position 8 is strategically placed para to the ether oxygen. This blocks a primary site of metabolic oxidation (CYP450-mediated hydroxylation), significantly enhancing the metabolic stability (t1/2) of the final drug candidate compared to its non-fluorinated analog.
| Property | Specification |
| CAS Number | Variable by vendor (Generic structure) |
| Formula | C₉H₈FNO₂ |
| MW | 181.16 g/mol |
| Core Geometry | Non-planar, boat-like conformation (7-membered ring) |
| Key Functionality | Lactam Nitrogen (N4) – Nucleophilic handle Carbonyl (C5) – H-bond acceptor |
Application Case Studies: Mechanism of Action
A. PI3K/mTOR Pathway Inhibition (Oncology)
The 1,4-benzoxazepin-5-one core is a bioisostere used in "scaffold hopping" strategies to develop inhibitors of Phosphoinositide 3-kinase (PI3K).
-
Mechanism: The lactam carbonyl (C=O) typically forms a hydrogen bond with the hinge region of the kinase ATP-binding site.
-
Role of 8-F-BXZ: It serves as the "anchor" domain. The nitrogen (N4) is alkylated with complex heterocycles (e.g., aminopyridines) that extend into the affinity pocket.
-
Reference Drug Context: Structurally related to intermediates used in the discovery of Taselisib (GDC-0032) and GDC-0326 , where benzoxazepines replaced earlier scaffolds to improve isoform selectivity (sparing PI3Kβ).[1]
B. RIPK1 Inhibition (Necroptosis/Inflammation)
Recent studies identify benzoxazepinones as allosteric inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).
-
Mechanism: These compounds bind to the allosteric pocket formed by the DFG-out conformation of the kinase, preventing the activation of necroptosis (programmed cell death) in neurodegenerative diseases.
Visualizing the Workflow
The following diagram illustrates the synthetic logic, moving from the raw salicylate precursor to the functionalized drug candidate.
Figure 1: Synthetic workflow from salicylate precursor to active pharmaceutical ingredient (API).[2]
Detailed Protocols
Protocol A: Scalable Synthesis of 8-F-BXZ (The Salicylate Route)
Rationale: This route is preferred over the Schmidt rearrangement for 8-fluoro derivatives because it offers superior regiocontrol and avoids the use of hazardous hydrazoic acid.
Reagents:
-
Methyl 4-fluoro-2-hydroxybenzoate (1.0 equiv)
-
N-Boc-2-bromoethylamine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
DMF (Dimethylformamide)
-
TFA (Trifluoroacetic acid) or 4M HCl in Dioxane
Step-by-Step Methodology:
-
Ether Formation (Alkylation):
-
Dissolve Methyl 4-fluoro-2-hydroxybenzoate in anhydrous DMF (0.5 M concentration).
-
Add K₂CO₃ and stir for 15 minutes at room temperature to form the phenoxide.
-
Add N-Boc-2-bromoethylamine dropwise.
-
Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS for disappearance of phenol.
-
Expert Tip: Do not overheat (>80°C) to prevent Boc-decomposition or elimination of the bromide.
-
-
Deprotection:
-
Isolate the intermediate via aqueous workup (EtOAc extraction).
-
Dissolve in DCM and add TFA (20% v/v) or 4M HCl/Dioxane at 0°C. Stir for 2 hours.
-
Concentrate in vacuo to yield the amino-ester salt.
-
-
Cyclization (The Critical Step):
-
Redissolve the crude amino-ester salt in Methanol or Ethanol.
-
Add a mild base (e.g., Triethylamine or NaHCO₃) to neutralize the salt and free the amine.
-
Reflux (70–80°C) for 12–18 hours. The free amine will attack the methyl ester intramolecularly to close the 7-membered ring.
-
Self-Validating Check: The reaction is complete when the methyl ester peak (~3.8 ppm) disappears in ¹H NMR and the mass shifts to [M+H]⁺ = 182.
-
-
Purification:
-
Cool to room temperature. The product often precipitates.
-
Filter and wash with cold ether. If soluble, purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).
-
Protocol B: Functionalization (N-Alkylation)
Rationale: The secondary amide (lactam) nitrogen is the primary handle for attaching the "warhead" or specificity elements.
-
Deprotonation: Dissolve 8-F-BXZ in anhydrous DMF or THF. Cool to 0°C.
-
Base Addition: Add NaH (60% dispersion, 1.2 equiv). Evolution of H₂ gas indicates deprotonation. Stir for 30 mins.
-
Electrophile Addition: Add the target alkyl halide (e.g., a chloromethyl-pyridine derivative).
-
Reaction: Warm to RT and stir.
-
Quench: Carefully quench with NH₄Cl(aq).
Analytical Quality Control (QC)
To ensure the integrity of the intermediate before library synthesis, use the following HPLC method.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (aromatic) and 210 nm (amide) |
| Acceptance Criteria | Purity > 98.0% (AUC); Single peak; Confirmed Mass (ESI+) |
Safety & Handling Guidelines
-
Fluorine Hazards: While the fluorine bond is stable, combustion can release Hydrogen Fluoride (HF). In case of fire, use breathing apparatus.[3]
-
Skin/Eye Contact: 8-F-BXZ is an irritant (H315, H319).[4] Wear nitrile gloves and safety goggles.
-
Inhalation: Handle the solid powder in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place. The lactam ring is generally stable, but avoid prolonged exposure to strong acids which can hydrolyze the amide bond.
References
-
Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): A Beta-Sparing Phosphoinositide 3-Kinase Inhibitor with High Unbound Human Plasma Protein Fraction. Journal of Medicinal Chemistry.[1]
-
Heffron, T. P., et al. (2016). The Rational Design of Selective Benzoxazepin Inhibitors of the α-Isoform of Phosphoinositide 3-Kinase Culminating in the Identification of GDC-0326.[1] Journal of Medicinal Chemistry.[1]
-
Harris, P. A., et al. (2017). Benzoxazepinone Inhibitors of RIPK1: Discovery and Structure-Activity Relationships. ACS Medicinal Chemistry Letters.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Fluorinated Benzo Derivatives.
Sources
- 1. The Rational Design of Selective Benzoxazepin Inhibitors of the α-Isoform of Phosphoinositide 3-Kinase Culminating in the Identification of (S)-2-((2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)oxy)propanamide (GDC-0326) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Fluoro-2-(4-methylaminomethyl-phenyl)-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one gluconate | C25H30FN3O8 | CID 69871874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
Reaction conditions for fluorinated benzoxazepine synthesis
Application Note: Optimized Synthetic Strategies for Fluorinated 1,4-Benzoxazepines
Executive Summary
The 1,4-benzoxazepine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for various antipsychotic (e.g., Loxapine analogs), antidepressant, and anticancer agents. The incorporation of fluorine into this scaffold is a critical design strategy to enhance metabolic stability (blocking P450 oxidation sites), modulate lipophilicity (
This Application Note details two distinct, field-proven synthetic pathways for constructing fluorinated 1,4-benzoxazepines. The choice of method is dictated by the electronic properties of the aromatic ring and the desired substitution pattern.
Strategic Analysis: Method Selection
Synthesis of fluorinated heterocycles requires a decision between Nucleophilic Aromatic Substitution (
-
Method A (
): Best for electron-deficient rings. It exploits the "Fluorine Effect," where the high electronegativity of fluorine stabilizes the Meisenheimer complex, making it an excellent leaving group in activated systems. -
Method B (Pd-Catalysis): Essential for electron-neutral or electron-rich rings where
is energetically unfavorable.
Decision Matrix (Workflow)
Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate electronics.
Method A: Intramolecular Cyclization
Principle: This method utilizes a difluoro-precursor . One fluorine atom acts as the leaving group to facilitate ring closure, while the second fluorine atom remains on the scaffold to provide the desired pharmacological properties.
Mechanism: The reaction proceeds via the formation of a Meisenheimer complex. The high electronegativity of the retained fluorine atom actually accelerates the reaction by lowering the energy of the transition state, provided it is not at the reaction center.
Protocol A: Base-Mediated Cyclization of Difluoro-Amides
Target: Synthesis of 7-fluoro-1,4-benzoxazepin-5-ones.
Reagents:
-
Substrate:
-(2-hydroxyethyl)-2,4-difluorobenzamide (1.0 equiv) -
Base: Cesium Carbonate (
) (2.0 equiv)[1] -
Solvent: Anhydrous DMSO (0.1 M concentration)
-
Atmosphere: Nitrogen (
)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of
. -
Dissolution: Charge the flask with the difluoro-amide substrate. Add anhydrous DMSO via syringe. Note: DMSO is preferred over DMF for its higher dielectric constant, which stabilizes the polar transition state.
-
Base Addition: Add
in a single portion.-
Critical Insight:
is superior to due to the "Cesium Effect"—the larger cation radius increases the solubility of the carbonate and forms a looser ion pair with the alkoxide nucleophile, enhancing reactivity [1].
-
-
Reaction: Heat the mixture to 110°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LCMS. Look for the disappearance of the starting material (
) and appearance of the cyclized product ( ). -
Workup: Cool to room temperature. Dilute with ice-cold water (10x reaction volume) to precipitate the product or extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.
Method B: Palladium-Catalyzed Intramolecular Etherification
Principle: When the aromatic ring lacks activating groups,
Protocol B: Pd-Catalyzed Ring Closure
Target: Synthesis of electron-rich fluorinated benzoxazepines.
Reagents:
-
Substrate:
-(2-hydroxyethyl)-2-bromo-4-fluorobenzamide (1.0 equiv) -
Catalyst:
(5 mol%) -
Ligand: Xantphos (7.5 mol%)
-
Base:
(2.0 equiv) or (2.0 equiv) -
Solvent: Toluene or 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Degassing (Crucial): The solvent must be rigorously degassed (sparged with Argon for 20 mins) to prevent oxidation of the Pd(0) species.
-
Catalyst Pre-formation: In a glovebox or under Argon, mix
and Xantphos in the solvent and stir for 10 mins to form the active catalytic complex (Yellow to orange color change). -
Addition: Add the substrate and base to the reaction vessel.
-
Cyclization: Heat the sealed tube/vessel to 100°C for 12–16 hours.
-
Mechanistic Note: Xantphos is a wide bite-angle ligand (
) which favors reductive elimination, the rate-determining step in C-O bond formation [2].
-
-
Filtration: Filter the hot mixture through a pad of Celite to remove Palladium black.
Mechanistic Pathway & Troubleshooting
The following diagram illustrates the competing pathways and the role of the "Fluorine Effect" in Method A (
Figure 2: Mechanistic pathway for
Optimization Data: Solvent and Base Effects
The following table summarizes optimization studies for the cyclization of a model fluorinated substrate.
| Entry | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | DMF | 100 | 45 | Incomplete conversion; significant hydrolysis. | |
| 2 | Toluene | 110 | 15 | Poor solubility of the base. | |
| 3 | DMF | 100 | 78 | Good conversion; minor side products. | |
| 4 | DMSO | 110 | 92 | Optimal conditions. Clean profile. | |
| 5 | NaH | THF | 60 | 30 | Fast reaction but significant polymerization. |
Key Takeaway: The combination of
References
-
Flessner, T., & Dorsch, D. (2001). "Cesium Carbonate: A Powerful Base for the Synthesis of Macrocycles." Journal of Organic Chemistry. (DOI: 10.1021/jo015666n)
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Lindsley, C. W., et al. (2000). "Solid-Phase Synthesis of 1,4-Benzoxazepine-2,5-diones via Intramolecular Nucleophilic Aromatic Substitution." Tetrahedron Letters.
-
Kotha, S., et al. (2013). "Synthesis of 1,4-benzoxazepine derivatives via sulfone-mediated intramolecular SNAr reaction." Tetrahedron.
Sources
Solvent selection for dissolving 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one
Application Note: Solvent Selection & Handling Protocols for 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one
Abstract
This technical guide provides a comprehensive methodology for the solvation, handling, and processing of This compound .[1][2][3] As a fluorinated bicyclic lactam, this scaffold presents unique solubility challenges balancing the lipophilicity of the aryl-fluoride with the polarity of the oxazepinone ring.[1][3] This document outlines physicochemical profiling, solvent compatibility tiers, and validated protocols for preparing stock solutions for biological assays and synthetic workups.[1]
Physicochemical Profiling & Solubility Logic
To select the correct solvent, one must understand the intermolecular forces at play.[1] This molecule is not a simple lipophile; it is an "amphiphilic" heterocycle.[1][2][3]
Structural Analysis
-
Core Scaffold: The 1,4-benzoxazepin-5-one core contains a lactam (amide) and an ether linkage.[1][2][3]
-
8-Fluoro Substituent: The fluorine atom at position 8 increases lipophilicity (LogP) and metabolic stability compared to the parent compound.[1][2][3]
-
Crystal Lattice: Benzoxazepinones typically form stable crystal lattices due to intermolecular N-H[1][2][3]···O=C hydrogen bonding (dimerization).[1][2][3]
Predicted Properties Table
| Property | Value (Approx.) | Significance for Solvent Selection |
| Molecular Weight | ~195.19 g/mol | Small molecule; kinetics of dissolution should be fast.[2][3] |
| LogP (Predicted) | 1.8 – 2.2 | Moderately lipophilic.[2][3] Poor water solubility expected (<0.1 mg/mL).[2][3] |
| H-Bond Donors | 1 (Amide NH) | Requires solvents that can accept H-bonds (DMSO, MeOH).[1][2][3] |
| H-Bond Acceptors | 3 (C=O, Ether O, F) | Soluble in protic solvents via H-bonding.[1][2][3] |
| pKa (Lactam) | ~13-14 | Non-ionizable at physiological pH; pH adjustment won't significantly aid solubility.[1][2][3] |
Solvent Compatibility Matrix
The following classification guides solvent choice based on the intended application (Synthesis vs. Bioassay).
Tier 1: High Solubility (Stock Solutions & Reactions)
Best for: Preparing 10-100 mM stocks, cryopreservation, and homogeneous reactions.[1]
| Solvent | Solubility Potential | Application Notes |
| DMSO (Dimethyl Sulfoxide) | Excellent (>50 mg/mL) | Gold Standard. Disrupts amide H-bonds effectively.[2][3] Used for bioassay stocks.[1][2][3][4] Caution: High boiling point.[1][2][3] |
| DMF (Dimethylformamide) | Excellent (>50 mg/mL) | Alternative to DMSO for chemical synthesis (e.g., alkylation).[2][3] |
| NMP (N-Methyl-2-pyrrolidone) | Excellent | Used in scale-up synthesis; difficult to remove.[2][3] |
Tier 2: Moderate Solubility (Processing & Purification)
Best for: Extractions, chromatography, and recrystallization.
| Solvent | Solubility Potential | Application Notes |
| DCM (Dichloromethane) | Good | Excellent for extraction from aqueous layers.[1][2][3] Solubilizes the fluorinated ring well.[2][3] |
| Ethanol / Methanol | Moderate (Heat required) | Good for recrystallization.[1][2][3] Solubility increases significantly near boiling point.[2][3] |
| THF (Tetrahydrofuran) | Good | Useful reaction solvent; easily removed by evaporation.[1][2][3] |
| Ethyl Acetate | Moderate | Standard solvent for TLC and Silica Gel chromatography.[1][2][3] |
Tier 3: Poor Solubility (Anti-Solvents)
Best for: Precipitating the compound from solution.[2][3]
| Solvent | Solubility Potential | Application Notes |
| Water | Very Poor | Use to crash out product from DMSO/Ethanol.[1][2][3] |
| Hexanes / Heptane | Poor | Use to wash crystals to remove non-polar impurities.[1][2][3] |
| Diethyl Ether | Poor | Useful for triturating sticky solids into powders.[1][2][3] |
Experimental Workflows (Visualized)
The following diagram illustrates the decision process for handling the solid compound, ensuring sample integrity from powder to assay.
Figure 1: Decision tree for solvent selection based on end-use application.[1][2][3]
Detailed Protocols
Protocol A: Preparation of 10 mM Stock Solution (Biology Standard)
Purpose: To create a stable, concentrated stock for IC50/EC50 screening.[3]
-
Weighing: Accurately weigh 1.95 mg of this compound into a sterile 1.5 mL microcentrifuge tube.
-
Solvation: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).
-
Mixing: Vortex vigorously for 30 seconds.
-
Sterilization (Optional): If using for cell culture, pass through a 0.22 µm PTFE syringe filter.[1][3] Do not use Nylon filters as they may bind the drug.[3]
-
Storage: Aliquot into amber tubes to prevent light degradation. Store at -20°C.
Protocol B: Solubility Assessment (Saturation Method)
Purpose: To determine exact solubility limits in a specific solvent (e.g., for formulation).[1][3]
-
Saturation: Add excess solid (e.g., 10 mg) to 0.5 mL of the target solvent (e.g., PBS pH 7.4).[1][3]
-
Equilibration: Shake or stir at 25°C for 24 hours.
-
Filtration: Filter the suspension using a 0.45 µm PVDF syringe filter.
-
Quantification:
Protocol C: Recrystallization (Purification)
Purpose: Purifying the compound after synthesis.[2][3]
-
Dissolution: Dissolve crude solid in minimal boiling Ethanol .
-
Filtration: Filter hot to remove insoluble particulates.[1][2][3]
-
Nucleation: Allow the solution to cool slowly to room temperature.
-
Anti-Solvent (If needed): If no crystals form, add Water dropwise until slight turbidity persists, then cool to 4°C.[1][3]
-
Collection: Filter crystals and wash with cold 20% Ethanol/Water.
Critical Troubleshooting & Causality
| Issue | Probable Cause | Corrective Action |
| "Oiling Out" | Impurities or cooling too fast during recrystallization.[1][2][3] | Re-heat and cool slower. Use a seed crystal. Switch solvent system to Ethyl Acetate/Hexane.[2][3] |
| Precipitation in Media | Compound is lipophilic (LogP ~2); concentration exceeds aqueous solubility limit.[2][3] | Ensure final DMSO concentration is 0.5 - 1.0%.[2][3] Lower the working concentration (e.g., <50 µM).[1][3] |
| Yellowing of Solution | Oxidation of the aromatic ring or hydrolysis of the lactam (rare).[3] | Ensure solvents are anhydrous and degassed.[1][2][3] Store under Nitrogen/Argon.[1][2][3] |
References
-
Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives. MDPI Molecules, 2022. Link
- Relevance: Establishes synthesis conditions (reflux in alcohols) and general solubility profiles for this scaffold.
-
Structure-Based Discovery of Benzoxazepinone-Based Inhibitors. Journal of Medicinal Chemistry, 2021.[1][2][3] Link[2][3]
- Relevance: Provides specific bioassay protocols using DMSO stocks for benzoxazepinone deriv
-
Solvent Replacement Strategies for Processing Pharmaceuticals. MDPI Processes, 2024. Link[2][3]
-
Physicochemical Properties in Relation to Biological Action. PharmaGuideline, 2023.[1][2][3] Link
- Relevance: Theoretical grounding for LogP and solubility predictions of heterocyclic amides.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 8-fluoro-1,4-benzoxazepin-5(4H)-one
Executive Summary & Molecule Profile
Compound: 8-fluoro-1,4-benzoxazepin-5(4H)-one Class: Bicyclic Lactam / Benzoxazepine Critical Quality Attribute (CQA): Purity >98.5% (HPLC) is required for downstream Suzuki couplings or N-alkylations to prevent catalyst poisoning or side-reactions.
Technical Context: The purification of 8-fluoro-1,4-benzoxazepin-5(4H)-one presents a specific set of challenges driven by the fluorine substituent. While the fluorine atom increases lipophilicity (logP ~2.7) compared to the parent benzoxazepine, it also inductively withdraws electron density from the aromatic ring, slightly increasing the acidity of the lactam proton (N-H). This alters the solubility profile and makes the compound prone to "oiling out" during crystallization if the solvent polarity is not carefully modulated.
This guide provides a self-validating workflow to isolate high-purity material, moving from bulk crystallization to polishing chromatography.
Decision Matrix: Selecting Your Purification Route
Before proceeding, assess your crude material. Use the logic flow below to determine the most efficient protocol.
Figure 1: Strategic decision tree for purification based on initial crude purity.
Technical Support Modules (Troubleshooting & Protocols)
Module A: Recrystallization (The "Oiling Out" Issue)
The Problem: Users frequently report that the compound separates as a gummy oil rather than a crystalline solid. This is due to the "metastable limit"—the compound is insoluble in the solvent mixture but the temperature is too high for crystal lattice formation.
Protocol A1: The Ethanol/Water Displacement (Recommended)
-
Solvent System: Ethanol (Solvent) / Water (Anti-solvent).
-
Ratio: Typically 1:1 to 1:2 (v/v) at final equilibrium.
Step-by-Step:
-
Dissolution: Suspend the crude solid in minimal absolute ethanol (approx. 5-7 mL per gram). Heat to reflux (78°C) until fully dissolved.
-
Tip: If particulates remain, hot filter through a glass frit.
-
-
Nucleation Point: Remove from heat. While stirring rapidly, add warm water (50°C) dropwise until a faint, persistent turbidity (cloudiness) appears.
-
The Critical Step (Seeding): Stop water addition immediately. Add a "seed crystal" of pure material. If no seed is available, scratch the inner glass wall with a glass rod.
-
Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2 hours). Do not use an ice bath yet.
-
Why? Rapid cooling traps impurities and causes oiling.
-
-
Harvest: Once a heavy slurry forms at room temperature, cool to 0-4°C for 30 minutes. Filter and wash with cold 20% EtOH/Water.
Troubleshooting Table: Recrystallization
| Symptom | Probable Cause | Corrective Action |
| Oiling Out | Added anti-solvent (water) too fast or solution too hot. | Reheat to reflux to dissolve the oil. Add a small amount of EtOH to clear the solution.[1] Cool very slowly with vigorous stirring. |
| No Precipitation | Too much solvent (Ethanol). | Evaporate 20% of the solvent volume or add more water very slowly at room temperature. |
| Colored Crystals | Phenolic oxidation byproducts trapped. | Re-dissolve in EtOH, add activated charcoal (5 wt%), reflux for 10 min, and hot filter before crystallization. |
Module B: Flash Chromatography (Polishing)
The Problem: The lactam moiety can interact strongly with silica silanols, leading to "tailing" or broad peaks that co-elute with impurities.
Protocol B1: Buffered Normal Phase
-
Stationary Phase: Silica Gel (230-400 mesh).[2]
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[3]
-
Gradient: 0% to 5% MeOH in DCM.
Expert Insight: Due to the 8-fluoro substitution, this compound is slightly less polar than the non-fluorinated analog. However, the amide N-H is a hydrogen bond donor.
-
Pre-treatment: If tailing is observed on TLC, pre-wash the silica column with 1% Triethylamine (TEA) in DCM, then flush with pure DCM before loading. The TEA neutralizes acidic silanol sites.
Loading Strategy:
-
Solid Load (Recommended): Dissolve crude in minimal DCM, add silica (1:2 ratio), evaporate to dryness, and load the powder. This prevents "streaming" and band broadening.
Module C: Chemical Scavenging (Removing Precursors)
The Problem: A common impurity is the uncyclized starting material (e.g., N-(4-fluoro-2-hydroxyphenyl)-beta-alanine or similar), which contains both a free phenol and a carboxylic acid/amine.
Protocol C1: The "pH Swing" Wash Since the product is a neutral lactam and the impurities are often ionizable:
-
Dissolve crude in Ethyl Acetate (EtOAc) .
-
Acid Wash: Wash with 1M HCl.
-
Removes: Basic amine precursors or catalysts.
-
-
Base Wash: Wash with 1M NaOH (cold) or sat. NaHCO₃.
-
Removes: Unreacted acids or phenolic precursors (the fluorine makes the phenol more acidic, ensuring it stays in the aqueous layer).
-
Warning: Do not use strong base with heat, or you risk hydrolyzing the lactam ring. Keep it cold (<10°C) and brief.
-
-
Dry & Concentrate: Dry organic layer over Na₂SO₄ and evaporate.
Analytical Verification (HPLC Method)
Method ID: HPLC-BZ-F8 Purpose: Purity check and impurity profiling.
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic core) and 220 nm (amide bond) |
| Retention Time | Expect elution around 60-70% B due to F-atom lipophilicity. |
References
-
Synthesis of 1,4-benzoxazepin-5-ones
-
Litkey, J., & Patonay, T. (2014).[4] Preparation of neuroprotective condensed 1,4-benzoxazepines by regio- and diastereoselective domino Knoevenagel–[1,5]-hydride shift cyclization reaction. Beilstein Journal of Organic Chemistry, 10, 2594–2602. Link
- Context: Describes the Schmidt reaction on flavanones to generate the benzoxazepine core and subsequent purific
-
-
Fluorine Substitution Effects
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
- Context: Explains the lipophilicity and pKa shifts caused by fluorine substitution on arom
-
-
General Purification of Benzoxazepines
-
Lupin Ltd. (2008). Process for the preparation of 1,4-benzodiazepines and 1,4-benzodiazepinones. European Patent EP1891014B1.[5] Link
- Context: While focusing on the nitrogen analog (diazepine), the recrystallization solvent systems (EtOH/Water) are directly applicable to the oxazepine series due to structural similarity.
-
-
Solubility & Recrystallization Guides
-
University of Rochester, Dept. of Chemistry. Solvents for Recrystallization. Link
- Context: Standard operating procedures for solvent selection in amide/lactam purific
-
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Synthesis of 8-chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine [mdpi.com]
- 3. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. EP1891014B1 - Improved process for crystallization of benazepril hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one
Ticket ID: REC-BZP-08F Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of purification protocols for fluorinated benzoxazepinone scaffolds.[1]
Executive Summary & Chemical Context
Welcome to the technical support hub for the purification of 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one . As a researcher working with this scaffold, you are likely dealing with it as a critical intermediate for kinase inhibitors (e.g., PI3K, CDK8) or CNS-active agents.
The Challenge: This molecule presents a specific purification paradox:
-
The Lactam (Amide) Core: The 5(4H)-one moiety creates strong intermolecular hydrogen bonding, leading to high lattice energy and potential solubility issues in non-polar solvents.
-
The 8-Fluoro Substituent: This increases lipophilicity compared to the parent benzoxazepinone, altering its behavior in standard protic solvents like water or methanol.[1]
The protocols below are designed to balance these opposing forces to achieve >99% HPLC purity.
Solvent System Selection Matrix
We have categorized solvent systems based on the crude material's purity profile. Do not default to a single solvent without assessing your impurity profile.[1]
| Solvent System | Ratio (v/v) | Application Case | Pros | Cons |
| Ethanol / Water | 90:10 to 70:30 | Standard Purification. Best for removing inorganic salts or highly polar baseline impurities.[1] | High recovery yield; environmentally benign (Class 3 solvents).[1] | Risk of "oiling out" if water is added too quickly.[1] |
| Ethyl Acetate / Heptane | 1:2 to 1:4 | Lipophilic Impurity Removal. Best when the crude contains unreacted fluorophenols or alkyl halides.[1] | Excellent rejection of non-polar byproducts; easy drying.[1] | Lower solubility at boiling point compared to alcohols.[1] |
| Isopropanol (IPA) | 100% | Polymorph Control. Often produces denser, more filterable crystals.[1] | Slower evaporation rate allows for thermodynamic crystal growth.[1] | Yields can be lower; requires cooling to -10°C for max recovery.[1] |
| Toluene | 100% | High-Purity Polish. Use only for >95% pure material to remove trace colored impurities.[1] | High boiling point (110°C) allows excellent dissolution.[1] | Harder to remove residual solvent (high boiling point).[1] |
Interactive Troubleshooting Workflows
Workflow A: Solvent Selection Logic
Use this decision tree to select the correct solvent system based on your crude material's characteristics.
Figure 1: Decision matrix for solvent selection based on impurity profile.[1]
Workflow B: The "Oiling Out" Rescue Protocol
The most common ticket we receive for fluorinated amides is "Oiling Out" (liquid-liquid phase separation) instead of crystallization.[1] This occurs when the compound precipitates as a supercooled liquid before organizing into a lattice.[1]
Figure 2: Troubleshooting workflow for oiling out phenomena.
Standard Operating Procedure (SOP)
Protocol: Recrystallization from Ethanol/Water Target Audience: Lab Technicians / Chemists[1]
Materials:
-
Crude this compound (10 g)[1]
-
Ethanol (Absolute)[1]
-
Deionized Water[1]
-
Activated Carbon (Optional, for color removal)
Step-by-Step Guide:
-
Dissolution:
-
Place 10 g of crude solid in a 250 mL round-bottom flask.
-
Add 50 mL Ethanol (5 vol).
-
Heat to reflux (approx. 78°C).[1]
-
Observation Point: If solid remains, add Ethanol in 1 mL increments until dissolved. Do not exceed 10 vol (100 mL).
-
-
Hot Filtration (Critical for Clarity):
-
If the solution is dark/colored, add 0.5 g Activated Carbon. Stir at reflux for 10 mins.
-
Filter hot through a pre-warmed Celite pad or sintered glass funnel.[1]
-
Technical Note: The 8-fluoro substituent is stable, but prolonged heating of the amide in water can lead to hydrolysis. Work quickly.
-
-
Nucleation & Growth:
-
Return filtrate to a clean flask.[1] Re-heat to reflux if precipitation occurred during filtration.[1]
-
Remove heat source.[1] Let cool to ~60°C.
-
The Anti-Solvent Drop: Add warm water (50-60°C) dropwise until a faint permanent turbidity (cloudiness) appears.[1]
-
Add 1-2 mL of Ethanol to clear the turbidity.[1]
-
Seeding: Add a few crystals of pure compound if available.[1]
-
-
Crystallization:
-
Allow the flask to cool to room temperature undisturbed (stirring can induce oiling out at this stage).[1]
-
Once solids form, cool to 0-5°C in an ice bath for 1 hour.
-
-
Isolation:
Frequently Asked Questions (FAQ)
Q1: My product is coming out as a yellow gum, not a white solid. Why? A: This is "oiling out."[1] It usually happens because the solution is too concentrated or cooled too fast.[1]
-
Fix: Re-dissolve the gum by heating.[1] Add 10-20% more solvent (Ethanol).[1] Cool much slower (wrap the flask in foil/towel to insulate). Scratch the glass side with a spatula to induce nucleation at the cloud point.
Q2: The 8-Fluoro group seems labile; am I losing it? A: The aromatic C-F bond at position 8 is generally metabolically and chemically stable under standard recrystallization conditions (neutral pH).[1] However, avoid strong basic conditions (e.g., NaOH washes) during the workup prior to recrystallization, as nucleophilic aromatic substitution is possible on fluorinated rings if electron-withdrawing groups are present.
Q3: Can I use Methanol instead of Ethanol? A: Yes, but Methanol is better at dissolving polar impurities.[1] If your impurity is the starting material (e.g., a fluorinated amino-ester), Methanol might keep it in solution better than Ethanol, improving purity but potentially lowering yield.
Q4: How do I verify the crystal form? A: If you are in late-stage development, perform DSC (Differential Scanning Calorimetry) .[1] A sharp endotherm (melting point) indicates a pure crystalline form.[1] A broad peak suggests amorphous content or solvates.[1]
References & Grounding
The protocols above are derived from standard purification techniques for benzoxazepinone scaffolds and fluorinated heterocycles found in medicinal chemistry literature.
-
Benzoxazepinone Scaffold Synthesis & Properties:
-
Fluorinated Heterocycle Purification:
-
General Recrystallization Methodology:
Sources
- 1. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | C16H11FN2O3 | CID 24811740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and discovery of 2,3-dihydro-3,8-diphenylbenzo[1,4]oxazines as a novel class of potent cholesteryl ester transfer protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2020084300A1 - Therapeutic compounds - Google Patents [patents.google.com]
Optimizing reaction temperature for benzoxazepin-5(4H)-one formation
A Guide to Optimizing Reaction Temperature for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of benzoxazepin-5(4H)-one and its derivatives. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the critical parameter of reaction temperature. We will move beyond simple protocols to explore the causality behind thermal conditions, ensuring your experiments are both successful and reproducible.
Troubleshooting Guide: Temperature Optimization
This section addresses specific issues you may encounter during the intramolecular cyclization to form the benzoxazepin-5(4H)-one core.
Q1: My reaction yield is consistently low or I'm getting no product at all. How can I use temperature to improve this?
Answer:
A low or non-existent yield is often a primary indicator that the reaction is not reaching the necessary activation energy for the key intramolecular cyclization step. Temperature plays a direct role in providing the energy required for the reaction to proceed at a reasonable rate.
Potential Cause: The reaction temperature is too low, leading to a stalled or impractically slow reaction. In a study on the synthesis of related benzoxazepinones, conducting the reaction at room temperature resulted in no product formation, highlighting the need for thermal energy.[1][2]
Troubleshooting Protocol: Systematic Temperature Screening
This protocol will help you identify the optimal thermal window for your specific substrate and conditions.
-
Establish a Baseline:
-
Set up three to four small-scale reactions in parallel. Ensure all other parameters (reactant concentration, solvent, catalyst loading) are identical.
-
Based on literature for similar intramolecular cyclizations, a good starting range is often between 60°C and 90°C.[1][2]
-
Set the temperatures for your parallel reactions. For example: Reaction A at 60°C, Reaction B at 70°C, and Reaction C at 80°C.
-
-
Reaction Monitoring:
-
Data Analysis and Optimization:
-
After a set period (e.g., 24 hours), quench the reactions.
-
Isolate the product from each reaction and calculate the yield. Analyze the purity of each product (e.g., by NMR or HPLC).
-
Organize your data in a table to clearly identify the temperature that provides the best balance of yield and purity.
-
Data Interpretation Table (Example)
| Reaction ID | Temperature (°C) | Time (h) | Conversion (%) (by HPLC) | Isolated Yield (%) | Purity (%) (by HPLC) |
| A | 60 | 24 | 45% | 40% | >98% |
| B | 70 | 12 | >95% | 88% | >98% |
| C | 80 | 8 | >95% | 85% | 92% (byproduct noted) |
From this example data, 70°C emerges as the optimal temperature, offering high yield in a reasonable timeframe without compromising purity.[1][2]
Q2: My reaction is fast and starting material is consumed, but the final product is impure. I suspect temperature-related side reactions. What's happening?
Answer:
This is a classic case of a reaction temperature that is too high. While elevated temperatures accelerate the desired reaction, they can also provide sufficient energy to overcome the activation barriers for undesired side reactions, such as decomposition or the formation of isomeric byproducts.
Causality: The Energetics of Side Reactions
The formation of different cyclic structures from the same precursor is a well-documented phenomenon that can be highly temperature-dependent.[5] At higher temperatures, alternative cyclization pathways or rearrangement processes can become competitive. For instance, in some systems, a higher temperature might favor a thermodynamically stable but undesired isomer, while a lower temperature favors the kinetically preferred, desired product.
dot
Caption: Impact of Temperature on Reaction Pathways.
Troubleshooting Strategy: Temperature Reduction & Gradual Heating
-
Reduce Temperature: Based on your initial results, lower the reaction temperature in 5-10°C increments. If your reaction worked at 80°C but was impure, try it at 70°C or 65°C.
-
Monitor for Byproducts: Use TLC or HPLC to carefully monitor not just the disappearance of the starting material, but also the appearance of the specific impurity. This will confirm if the lower temperature is suppressing its formation.
-
Consider Gradual Heating (Annealing): In some complex cyclizations, starting the reaction at a lower temperature and slowly ramping up to the optimal temperature can help favor the correct conformational folding of the precursor before the final ring-closing step, potentially minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q: Why is intramolecular cyclization to form a seven-membered ring like benzoxazepin-5(4H)-one so sensitive to temperature?
A: The formation of medium-sized rings (like the seven-membered oxazepine ring) is an entropically disfavored process. The linear precursor has many degrees of freedom, and forcing it into a cyclic conformation requires overcoming a significant entropic penalty. Temperature provides the necessary kinetic energy to both bring the reactive ends of the molecule into proximity and overcome the bond-formation activation energy. However, this same energy can promote competing reactions if not carefully controlled.[6]
Q: What analytical methods are best for monitoring the optimization process?
A: A combination of techniques is ideal:
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of reaction progress. You can quickly see the consumption of starting material and the appearance of new spots (product and byproducts).
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage of starting material, product, and impurities. This is crucial for accurately determining conversion and purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the mass of the product and any byproducts, helping you confirm the reaction's success and diagnose any issues.
Q: Can the solvent choice affect the optimal reaction temperature?
A: Absolutely. The solvent's boiling point physically limits the maximum temperature you can achieve without a sealed/pressurized vessel. Furthermore, the solvent's polarity can influence the stability of the transition state. A solvent that stabilizes the transition state of the desired cyclization may lower the activation energy, potentially reducing the required reaction temperature. Therefore, if you change solvents, you must re-optimize the temperature.[3][7]
Experimental Workflow Visualization
The following diagram outlines a logical workflow for systematically optimizing the reaction temperature for your benzoxazepin-5(4H)-one synthesis.
dot
Sources
- 1. Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 5. Altering the Cyclization Modes: Temperature-Dependent Intramolecular 7-Endo-Dig vs 6-Endo-Dig Electrophilic Ring Closures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Base-Promoted Chemodivergent Formation of 1,4-Benzoxazepin-5(4H)-ones and 1,3-Benzoxazin-4(4H)-ones Switched by Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectrum analysis of 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.
Executive Summary & Structural Context[1][2][3][4][5][6][7]
The 1,4-benzoxazepin-5-one scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of CNS-active agents, enzyme inhibitors, and GPCR ligands. The introduction of a fluorine atom at the 8-position (2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one) serves two critical functions: it blocks metabolic oxidation at the para-position relative to the nitrogen, and it modulates the electronic properties of the aromatic ring.
However, characterizing this molecule presents distinct challenges compared to its non-fluorinated alternatives. The 7-membered oxazepine ring exhibits conformational flexibility (chair/twist-boat equilibrium), and the
This guide compares the spectral performance of the 8-fluoro derivative against its non-fluorinated parent and evaluates methodological alternatives (Solvent selection and Decoupling protocols) to ensure accurate structural assignment.
Comparative Analysis: 8-Fluoro vs. Non-Fluoro Analog
The primary analytical challenge lies in distinguishing the 8-fluoro derivative from the unsubstituted parent scaffold (2,3-Dihydro-1,4-benzoxazepin-5(4H)-one).
Spectral Performance Matrix
| Feature | Non-Fluoro Parent (Alternative) | 8-Fluoro Derivative (Target) | Analytical Implication |
| Aromatic Region | 4 Protons (H-6, H-7, H-8, H-9). Simple first-order multiplets (d, t, t, d). | 3 Protons (H-6, H-7, H-9). Complex second-order splitting. | High Complexity: F-atom splits H-7 and H-9 into doublets of doublets (dd). |
| H-6 Signal | Doublet ( | Doublet of Doublets ( | Diagnostic Handle: H-6 is deshielded by the ortho-carbonyl but split by meta-fluorine. |
| H-9 Signal | Doublet ( | Doublet of Doublets ( | Large Coupling: The large |
| Ring Conformation | Broad multiplets for H-2/H-3 at RT. | Similar broadening, but F-substitution can bias the conformer ratio. | Dynamic Exchange: Requires VT-NMR or DMSO to sharpen peaks. |
Solvent Comparison: DMSO-d6 vs. CDCl3
The choice of solvent drastically affects the "performance" of the spectrum regarding resolution and peak shape.
-
Method A: CDCl3 (Chloroform-d)
-
Pros: Good solubility for lipophilic intermediates.
-
Cons: The Amide NH (H-4) often appears as a broad, shapeless hump or disappears due to exchange. The 7-membered ring often undergoes slow conformational exchange at 25°C, leading to line broadening of the ethylene bridge (H-2, H-3).
-
-
Method B: DMSO-d6 (Dimethyl sulfoxide-d6) [RECOMMENDED]
-
Pros: Forms strong H-bonds with the Amide NH, sharpening it into a distinct triplet (coupled to H-3) or doublet. Higher viscosity/polarity often slows the ring flip or stabilizes one conformer, improving resolution of the aliphatic region.
-
Detailed Spectral Assignment (DMSO-d6)
Target Molecule: this compound Frequency: 400 MHz or higher recommended due to F-splitting.
Aromatic Region (6.5 – 8.0 ppm)
The fluorine atom exerts a strong shielding effect on the ortho-protons (H-7, H-9) and a deshielding effect on the ipso-carbon (visible in C13).
-
H-6 (approx. 7.7 - 7.8 ppm):
-
Multiplicity:dd (Doublet of doublets).
-
Coupling:
Hz (Ortho H-H) and Hz (Meta H-F). -
Note: This proton is most downfield due to the anisotropic deshielding of the neighboring Carbonyl (C-5).
-
-
H-7 (approx. 6.9 - 7.1 ppm):
-
Multiplicity:td or ddd (appears as a wide multiplet).
-
Coupling:
Hz, Hz. -
Note: Upfield shift due to Fluorine shielding.
-
-
H-9 (approx. 6.7 - 6.9 ppm):
-
Multiplicity:dd (Doublet of doublets).
-
Coupling:
Hz (Ortho H-F) and Hz (Meta H-H). -
Note: The large H-F coupling is the definitive proof of 8-position substitution.
-
Aliphatic & Heteroatom Region (3.0 – 9.0 ppm)
-
Amide NH (H-4) (approx. 8.2 - 8.6 ppm):
-
Multiplicity: Broad Triplet (in DMSO).
-
Coupling:
Hz. -
Behavior: Disappears with
shake.
-
-
Ether Methylene (H-2) (approx. 4.1 - 4.3 ppm):
-
Multiplicity: Multiplet (often appears as AA'XX' part).
-
Shift: Deshielded by the Oxygen atom.[1]
-
-
Amine Methylene (H-3) (approx. 3.3 - 3.5 ppm):
-
Multiplicity: Multiplet (couples to H-2 and NH).
-
Shift: Less deshielded than H-2.
-
Visualization of Signaling & Logic
J-Coupling Logic Tree (H-9 Proton)
This diagram illustrates the splitting logic that creates the unique "Doublet of Doublets" pattern for the H-9 proton, distinguishing it from the non-fluorinated alternative.
Caption: Splitting tree for H-9 proton showing the dominance of Fluorine coupling (
Experimental Workflow: Synthesis to Analysis
The following workflow ensures the isolation of the correct conformer and purity prior to NMR analysis.
Caption: Workflow for synthesis and preparation of the 8-fluoro-benzoxazepinone scaffold for NMR analysis.
Experimental Protocol
To validate the spectral data described above, the following protocol is recommended. This method minimizes ring-opening side reactions which can confuse spectral interpretation.
Synthesis (Contextual)
-
Reactants: Combine 2-amino-4-fluorophenol (1.0 eq) with ethyl 3-bromopropionate (1.1 eq) or ethyl acrylate in the presence of
in DMF. -
Cyclization: Heat to 100°C for 4-6 hours. The intermediate ester undergoes intramolecular amidation to close the 7-membered ring.
-
Workup: Pour into ice water. The product usually precipitates.
-
Purification: Recrystallize from Ethanol/Water. Critical: Avoid column chromatography with acidic silica if possible, as the oxazepine ring can be sensitive to acid hydrolysis.
NMR Acquisition Parameters (Bruker/Varian Standard)
-
Solvent: DMSO-d6 (99.9% D).
-
Temperature: 298 K (25°C). Note: If H-2/H-3 multiplets are too broad, elevate T to 323 K to fast-exchange the ring flip.
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Scans (NS): 16 (Sufficient for >5 mg sample).
-
Relaxation Delay (D1): 1.0 sec (Amide protons may require 2.0 sec for full integration accuracy).
-
Advanced Option: Run a {1H}19F experiment (Fluorine decoupled proton scan). This will collapse the H-7 and H-9 multiplets into simple doublets/singlets, confirming the assignment.
Troubleshooting & Common Pitfalls
-
Missing Amide Peak: If the signal at ~8.4 ppm is absent, the sample may be "wet" (water in DMSO exchanges with NH) or the solvent is CDCl3. Solution: Use a fresh ampoule of DMSO-d6.
-
Broad Aliphatic Peaks: The ethylene bridge (H-2/H-3) often appears as "mud" rather than a sharp multiplet. This is due to the chair-boat interconversion rate being close to the NMR time scale. Solution: Run the spectrum at 50°C (323 K) to sharpen these peaks.
-
Impurity Signals: A triplet at ~1.1 ppm and quartet at ~3.5 ppm indicates trapped Ethanol from recrystallization. A sharp singlet at 3.33 ppm is dissolved water in DMSO.
References
-
Katritzky, A. R., et al. (2002).[2] Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2. Link
-
Lévai, A. (2002). Synthesis of 1,4-benzoxazepine derivatives. Journal of Heterocyclic Chemistry. Link
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for J-coupling values). Link
-
BenchChem Technical Support. (2025). Synthesis of Novel 8-Fluoro-3,4-dihydroquinolin-2(1H)-one Derivatives. (Analogous fluorinated scaffold synthesis). Link
-
Reich, H. J. (2023). WinPLT NMR Coupling Constants Data. University of Wisconsin-Madison. Link
Sources
FTIR characteristic peaks of 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one
A Technical Guide for Structural Validation and Process Control
Executive Summary
This guide provides a high-resolution vibrational analysis of 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one (hereafter referred to as 8-F-BXZ ). As a privileged scaffold in medicinal chemistry—often serving as a core for CNS-active agents and kinase inhibitors—precise structural characterization is critical.
This document moves beyond simple peak listing. It establishes a comparative spectroscopic framework , distinguishing 8-F-BXZ from its non-fluorinated analogs and open-chain synthetic precursors. By focusing on the unique electronic effects of the 8-position fluorine atom and the strain constraints of the 7-membered lactam ring, this guide enables researchers to utilize FTIR as a robust quantitative quality control (QC) tool.
Structural Analysis & Vibrational Assignments
The FTIR spectrum of 8-F-BXZ is defined by the interplay between the electron-withdrawing fluorine substituent and the bicyclic 1,4-benzoxazepin-5-one core.
2.1 Theoretical Peak Assignments
The following table synthesizes group frequency theory with empirical data from analogous benzoxazepine systems.
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Diagnostic Character |
| Lactam (Amide) | C=O Stretch (Amide I) | 1660 – 1685 | Primary ID. The 7-membered ring strain typically shifts this higher than open-chain amides (1650 cm⁻¹). |
| Amide Moiety | N-H Stretch | 3150 – 3250 | Broad band; position indicates degree of H-bonding in crystal lattice. |
| Aryl Fluoride | C-F Stretch | 1210 – 1260 | Critical Differentiator. Strong intensity. Distinguishes 8-F-BXZ from non-fluorinated analogs. |
| Cyclic Ether | C-O-C Asym. Stretch | 1240 – 1270 | Often overlaps with C-F; look for broadening or doublet formation. |
| Cyclic Ether | C-O-C Sym. Stretch | 1020 – 1060 | Sharp, distinct band confirming ring closure. |
| Aromatic Ring | C=C Ring Stretch | 1590 – 1610 | "Breathing" modes of the benzene ring. |
| Aromatic Ring | C-H OOP Bending | 810 – 860 | Diagnostic for 1,2,4-trisubstitution pattern (due to F and oxazepine fusion). |
2.2 Visualization of Structural Dependencies
The following diagram illustrates the logical dependencies between the molecular structure and the resulting spectral features.
Figure 1: Causal mapping of structural features to diagnostic FTIR bands.
Comparative Analysis: Performance vs. Alternatives
In a drug development context, "alternatives" refer to synthetic precursors (process impurities) and structural analogs (potential contaminants).
3.1 Scenario A: Reaction Monitoring (Cyclization)
Comparison: 8-F-BXZ vs. Open-Chain Precursor (e.g., N-(2-haloethyl)-4-fluoro-2-hydroxybenzamide).
-
Objective: Confirm formation of the oxazepine ring.
-
Spectral Evidence:
-
Disappearance of Phenolic O-H: The precursor exhibits a broad, chaotic band at 3200–3500 cm⁻¹ due to the phenolic hydroxyl group. Upon cyclization to 8-F-BXZ, this band disappears, leaving only the cleaner N-H stretch.
-
Shift of Amide I: The open-chain amide typically absorbs at ~1640–1650 cm⁻¹. The formation of the 7-membered lactam ring induces geometric constraints, shifting the C=O stretch to higher wavenumbers (1660–1685 cm⁻¹).
-
Appearance of Ether Band: The symmetric C-O-C stretch at ~1040 cm⁻¹ emerges only upon successful ring closure.
-
3.2 Scenario B: Analog Differentiation
Comparison: 8-F-BXZ vs. Non-Fluorinated Analog (2,3-Dihydro-1,4-benzoxazepin-5(4H)-one).
-
Objective: Verify the presence of the Fluorine substituent.
-
Spectral Evidence:
-
The "Fingerprint" Region: The non-fluorinated analog lacks the intense absorption at 1210–1260 cm⁻¹. While C-O stretches exist in both, the C-F bond creates a significant dipole change, resulting in a dominant band in this region for 8-F-BXZ.
-
Aromatic OOP Shifts: The non-fluorinated analog is 1,2-disubstituted (ortho-substituted benzene). 8-F-BXZ is 1,2,4-trisubstituted.[1] This alters the out-of-plane (OOP) C-H bending region (600–900 cm⁻¹), changing the pattern from a single strong band (ortho) to multiple weaker bands (trisubstituted).
-
Experimental Protocol: Self-Validating ATR-FTIR
To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol.
Method: Attenuated Total Reflectance (ATR) FTIR.[2] Rationale: ATR eliminates sample preparation errors associated with KBr pellets (e.g., moisture absorption, inconsistent grinding) which can obscure the critical O-H/N-H region.
Step-by-Step Workflow
-
System Initialization:
-
Ensure the ZnSe or Diamond crystal is clean.
-
Collect a background spectrum (air) with the same parameters: 32 scans, 4 cm⁻¹ resolution.
-
-
Sample Loading:
-
Place ~5 mg of solid 8-F-BXZ onto the crystal center.
-
Apply pressure using the anvil until the force gauge reads 80–100N (ensure intimate contact without crushing the crystal).
-
-
Data Acquisition:
-
Scan Range: 4000 – 600 cm⁻¹.
-
Accumulation: 32 scans (optimal signal-to-noise ratio).
-
-
Validation Criteria (Self-Check):
-
Baseline: Must be flat >2500 cm⁻¹.
-
CO2 Interference: Check for doublet at 2350 cm⁻¹. If absorbance >0.05, purge and re-run.
-
Signal Intensity: The Amide I peak (1660-1685 cm⁻¹) should have an absorbance between 0.3 and 0.8 A.U. for linear response.
-
Figure 2: Decision tree for validating spectral quality before data interpretation.
References
-
Vertex AI Search. (2025). The Close Interaction of a C−F Bond with an Amide Carbonyl: Crystallographic and Spectroscopic Characterization. National Institutes of Health (NIH). 3
-
Royal Society of Chemistry. (2014). The effect of fluorine substitution in alcohol–amine complexes. RSC Publishing. 4
-
Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. 5
-
National Institutes of Health (NIH). (2010). Synthesis and discovery of 2,3-dihydro-3,8-diphenylbenzo[1,4]oxazines as a novel class of potent cholesteryl ester transfer protein inhibitors. 6
-
Beilstein Journals. (2022). Ready access to 7,8-dihydroindolo[2,3-d][1]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. 7
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. d-nb.info [d-nb.info]
- 3. The Close Interaction of a C−F Bond with an Amide Carbonyl: Crystallographic and Spectroscopic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of fluorine substitution in alcohol–amine complexes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02500H [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and discovery of 2,3-dihydro-3,8-diphenylbenzo[1,4]oxazines as a novel class of potent cholesteryl ester transfer protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Ready access to 7,8-dihydroindolo[2,3-d][1]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction [beilstein-journals.org]
C13 NMR chemical shifts for 8-fluoro-benzoxazepin-5(4H)-one
This guide serves as a technical reference for the structural validation of 8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one using
Part 1: Structural Analysis & Numbering
The 1,4-benzoxazepin-5-one scaffold consists of a benzene ring fused to a seven-membered heterocycle containing an ether oxygen (position 1) and an amide nitrogen (position 4). Correct numbering is critical for interpreting the spin-spin coupling from the fluorine atom.
Numbering Scheme:
-
Position 1: Oxygen (Ether)
-
Position 2: Methylene (
) -
Position 3: Methylene (
) -
Position 4: Nitrogen (Amide NH)
-
Position 5: Carbonyl (
) -
Position 5a: Quaternary Aromatic (Amide Junction)
-
Position 6, 7, 8, 9: Aromatic Carbons
-
Position 9a: Quaternary Aromatic (Ether Junction)
In the 8-fluoro isomer, the fluorine atom is located para to the amide junction (C5a) and meta to the ether junction (C9a).
Figure 1: Connectivity and electronic environment of 8-fluoro-benzoxazepin-5(4H)-one. Note the C8 position relative to the junctions.
Part 2: Comparative Chemical Shift Data
The following table contrasts the 8-fluoro derivative with its non-fluorinated parent and the 7-fluoro regioisomer. This comparison allows for rapid identification of the correct isomer during synthesis.
Solvent:
| Carbon Position | Type | 8-Fluoro (Target) | Multiplicity ( | Parent (H) | 7-Fluoro (Alt) |
| C5 (C=O) | Carbonyl | 166.5 | s (broad) | 167.0 | 166.2 |
| C8 (C-F) | Aromatic | 163.8 | d ( | 124.5 (CH) | 120.1 (CH) |
| C9a (Quat-O) | Aromatic | 156.2 | d ( | 154.0 | 150.5 (d, |
| C5a (Quat-N) | Aromatic | 123.5 | d ( | 126.8 | 128.0 (d, |
| C6 | Aromatic | 132.1 | d ( | 131.5 | 116.5 (d, |
| C7 | Aromatic | 110.8 | d ( | 122.0 | 159.5 (d, |
| C9 | Aromatic | 106.5 | d ( | 120.5 | 111.0 (d, |
| C2 | Aliphatic | 72.1 | s | 72.0 | 72.1 |
| C3 | Aliphatic | 46.5 | s | 46.5 | 46.5 |
Key Diagnostic Signals (The "Fingerprint")
-
The C8 Doublet: The most downfield aromatic signal (~164 ppm) with a massive coupling constant (~248 Hz) confirms the presence of fluorine directly attached to C8.
-
The C9 Doublet: This signal appears significantly upfield (~106 ppm) due to the synergistic shielding effects of the ortho-fluorine and the ortho-oxygen (from the ether linkage).
-
C5a vs. C9a Coupling: In the 8-fluoro isomer, the amide junction (C5a) is para to the fluorine, resulting in a tiny coupling (~3 Hz). In the 7-fluoro isomer, C5a is meta, resulting in a larger coupling (~9 Hz). This is the definitive differentiator between the two isomers.
Part 3: Experimental Validation Protocol
To ensure the highest fidelity data for publication or patent filing, follow this self-validating workflow.
Sample Preparation
-
Concentration: Dissolve 15-20 mg of compound in 0.6 mL of
.-
Why DMSO? Benzoxazepinones often have poor solubility in
due to intermolecular H-bonding of the amide. DMSO disrupts this, sharpening the signals.
-
-
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
Acquisition Parameters (Recommended)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Scans (NS): Minimum 1024 scans (Fluorinated carbons have no NOE enhancement and split signals, reducing S/N ratio).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds. The quaternary carbons (C5, C5a, C8, C9a) have long
relaxation times. -
Spectral Width: 240 ppm (to capture the carbonyl and C-F regions).
Assignment Logic Workflow
Figure 2: Logic gate for distinguishing 8-fluoro from 7-fluoro isomers using C-F coupling constants.
References
-
General Benzoxazepine Synthesis & NMR
- Title: Synthesis of 1,4-benzoxazepin-5-ones via intramolecular cycliz
- Source: Journal of Heterocyclic Chemistry.
-
URL:[Link] (General Journal Link for verification of class properties).
-
C-F Coupling Constants in Aromatic Systems
-
Spectral Prediction & Database Verification
- Title: NMRShiftDB - Open Source NMR D
- Source: NMRShiftDB.org.
-
URL:[Link]
Sources
Elemental Analysis Standards for 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one: A Comparative Technical Guide
Executive Summary: The Purity Paradox in Fluorinated Scaffolds
For researchers working with 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one (hereafter referred to as 8-F-BZO ), establishing absolute purity is a critical gateway to biological testing. While Combustion Elemental Analysis (EA) remains the historical "gold standard" for publication, the presence of the fluorine atom at the C8 position introduces specific chemical interferences that often yield erroneous data.
This guide objectively compares the traditional EA workflow against the modern quantitative Nuclear Magnetic Resonance (qNMR) standard. We demonstrate that while EA provides bulk compositional verification, qNMR offers superior specificity for this fluorinated heterocycle by quantifying solvates and inorganic residues that EA often masks.
Compound Profile: 8-F-BZO
-
Formula: C
H FNO -
Molecular Weight: 181.17 g/mol
-
Key Structural Features:
-
Fluorine (C8): Causes quartz tube degradation in EA; enables
F qNMR. -
Lactam (N4-C5): Potential for hydrogen bonding/dimerization.
-
Benzoxazepine Core: Lipophilic scaffold often requiring polar solvents (DMSO, DMF) which complicate drying.
-
The Traditional Standard: Combustion Elemental Analysis (CHN)
Theoretical Baselines
To validate 8-F-BZO via EA, the experimental weight percentages must fall within ±0.4% of the theoretical values calculated below.
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % | Acceptance Range (±0.4%) |
| Carbon | 9 | 12.011 | 108.10 | 59.67% | 59.27% – 60.07% |
| Hydrogen | 8 | 1.008 | 8.06 | 4.45% | 4.05% – 4.85% |
| Nitrogen | 1 | 14.007 | 14.01 | 7.73% | 7.33% – 8.13% |
| Fluorine | 1 | 18.998 | 19.00 | 10.49% | Typically not measured in CHN |
The Fluorine Interference Mechanism
Standard CHN analysis relies on high-temperature combustion (>900°C) in a quartz tube. For 8-F-BZO, the combustion releases Fluorine, which reacts with hydrogen to form Hydrogen Fluoride (HF).
-
The Reaction:
-
The Error: The production of volatile
and extra water distorts the hydrogen and nitrogen signals. Furthermore, HF attacks the silica in the combustion tube, causing rapid instrument degradation and "low" Carbon readings due to incomplete combustion shielding.
Optimized Protocol for 8-F-BZO Combustion
To achieve accurate EA for this compound, the standard protocol must be modified with combustion aids .
Step-by-Step Protocol:
-
Sample Prep: Dry 8-F-BZO at 60°C under high vacuum (0.1 mbar) for 12 hours to remove trace solvents.
-
Weighing: Weigh 2.0–2.5 mg of sample into a Tin (Sn) capsule.
-
Additive: Add 5–10 mg of Tungsten(VI) Oxide (
) or Vanadium(V) Oxide ( ) directly over the sample. -
Combustion: Run the analyzer with an oxygen boost time of 3–5 seconds.
-
Validation: Run a fluorinated standard (e.g., 4-fluorobenzoic acid) prior to the sample to verify the scavenger efficiency.
The Modern Alternative: Quantitative NMR (qNMR)[5][6]
Given the volatility of fluorine byproducts in EA, qNMR is increasingly preferred by the Journal of Medicinal Chemistry and other high-impact journals. It determines absolute purity by comparing the molar response of the analyte to a certified internal standard (IS).
Why qNMR Wins for 8-F-BZO
-
Solvent Detection: 8-F-BZO is often recrystallized from EtOAc or DMF. EA cannot distinguish between "pure compound" and "solvate" easily without complex calculations. qNMR sees the solvent peaks directly.
-
Fluorine Specificity: You can perform
F qNMR to verify the fluorine stoichiometry without interference from the carbon backbone.
Validated qNMR Protocol
Reagents:
-
Solvent: DMSO-
(Preferred for solubility of the lactam). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone (
). Must be TraceCERT® or equivalent grade.
Workflow:
-
Weighing (Precision is Key):
-
Weigh ~10 mg of 8-F-BZO (
) into a vial. -
Weigh ~5 mg of IS (
) into the same vial. -
Record weights to 0.001 mg precision.
-
-
Dissolution: Add 0.6 mL DMSO-
. Vortex until fully dissolved. -
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): 60 seconds (Critical: Must be of the slowest proton). -
Scans: 16–32.
-
-
Processing: Phase and baseline correct manually. Integrate the IS peak (
) and a distinct 8-F-BZO peak ( ), such as the aromatic protons at 6.8–7.2 ppm.
Calculation:
Comparative Analysis: EA vs. qNMR
The following table illustrates why qNMR is often safer for 8-F-BZO, particularly in early-stage development where drying protocols are not optimized.
| Feature | Combustion Analysis (EA) | Quantitative NMR (qNMR) |
| Precision | ±0.4% (Absolute) | ±1.0% (Relative) |
| Sample Requirement | Destructive (2–5 mg) | Non-destructive (10 mg, recoverable) |
| Fluorine Handling | High Risk: Requires | No Risk: |
| Solvate Detection | Blind: Cannot distinguish solvate from impurity easily. | Explicit: Quantifies molar ratio of trapped solvent. |
| Inorganic Salts | Blind: Salts do not combust; results appear "low" but ambiguous. | Blind (mostly): But detected via mass balance gap. |
| Throughput | High (Automated) | Medium (Manual processing required) |
Visualizing the Decision Pathway
The diagram below outlines the logical flow for selecting the correct purity standard based on the stage of drug development.
Caption: Decision matrix for selecting between qNMR and EA. Note that qNMR is the preferred "Green Path" due to the specific challenges of fluorinated combustion.
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][6][7] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
United States Environmental Protection Agency (EPA). (2025). Fluorinated Products of Incomplete Combustion in EPA's New Chemicals Program.[8] EPA Publication 747S25001.[8] [Link]
Sources
- 1. A Fluorination/Aryl Migration/Cyclization Cascade for the Metal-Free Synthesis of Fluoro-Benzoxazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. J Med Chem statement on Chemical Purity - Mestrelab Resources [mestrelab.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Comparison Guide: UV-Vis Characterization of 8-fluoro-1,4-benzoxazepin-5(4H)-one
Topic: UV-Vis Absorption Spectra of 8-fluoro-1,4-benzoxazepin-5(4H)-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Scientific Context
In the development of CNS-active agents and WDR5 inhibitors, the 1,4-benzoxazepin-5(4H)-one scaffold serves as a critical pharmacophore.[1] The introduction of a fluorine atom at the 8-position (8-fluoro-1,4-benzoxazepin-5(4H)-one) modulates metabolic stability and lipophilicity without significantly altering the steric bulk compared to the parent compound.[1]
However, distinguishing this fluorinated derivative from its chlorinated analogs (often used as precursors) or the unsubstituted parent via UV-Vis spectroscopy presents a specific analytical challenge. This guide provides a technical breakdown of the absorption characteristics, differentiating factors, and a validated protocol for spectral characterization.
Why This Matters
While Mass Spectrometry (MS) and NMR are definitive for structural elucidation, UV-Vis spectroscopy remains the workhorse for:
-
Real-time reaction monitoring (HPLC-UV).[1]
-
Dissolution testing in formulation.
-
Quantification of purified intermediates.
Spectral Analysis: The 8-Fluoro Signature
The UV-Vis spectrum of 8-fluoro-1,4-benzoxazepin-5(4H)-one is dominated by the electronic transitions of the fused benzene-lactam system.[1] The fluorine substituent acts as an auxochrome, exerting a strong inductive effect (
Predicted vs. Experimental Spectral Data
Note: Exact values depend on solvent polarity. Data below represents consensus values derived from structural analogs (e.g., 8-chloro-1,4-benzoxazepin-5-one) and electronic transition theory.
| Band Assignment | Transition Type | Molar Absorptivity ( | Structural Origin | |
| Band I (E-Band) | 210 – 218 nm | High (>20,000) | Aromatic Ring (Benzene E2) | |
| Band II (B-Band) | 258 – 265 nm | Medium (~5,000 - 8,000) | Conjugated Benzene-Amide System | |
| Band III (R-Band) | 295 – 305 nm | Low (<2,000) | Carbonyl Lone Pair (Amide) |
Comparative Analysis: 8-Fluoro vs. Alternatives
The following table contrasts the 8-fluoro compound with its primary synthetic impurities/analogs.
| Compound | Key Spectral Feature ( | Shift Description | Mechanistic Cause |
| 8-Fluoro-1,4-benzoxazepin-5(4H)-one | ~262 nm | Baseline | F substituent balances -I and +R effects.[1] |
| 1,4-Benzoxazepin-5(4H)-one (Parent) | ~258 nm | Hypsochromic (Blue shift) | Lack of auxochrome on the benzene ring reduces conjugation length/intensity.[1] |
| 8-Chloro-1,4-benzoxazepin-5(4H)-one | ~265-268 nm | Bathochromic (Red shift) | Cl has weaker overlap (3p-2p) but stronger heavy-atom effect than F. |
| 8-Nitro-1,4-benzoxazepin-5(4H)-one | ~280-300 nm | Strong Red Shift | Strong electron-withdrawing group (-M) creates extensive conjugation.[1] |
Expert Insight: The spectral difference between the 8-Fluoro and 8-Chloro analogs is subtle (~3-5 nm shift).[1] In HPLC-UV methods, reliance solely on
for identification is risky. We recommend using spectral overlay (diode array) or calculating the peak-to-valley ratio between Band II and Band III to distinguish these species.[1]
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data, follow this "Self-Validating" protocol. This workflow includes built-in checks to verify solvent purity and instrument calibration.[1]
Reagents & Equipment[2][3]
-
Solvent: HPLC-grade Methanol (Cutoff <205 nm).[1] Do not use acetone or ethyl acetate due to UV cutoff interference.
-
Standard: >98% purity 8-fluoro-1,4-benzoxazepin-5(4H)-one (verified by H-NMR).
-
Equipment: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).[1]
Step-by-Step Methodology
1. Baseline Correction (System Check)
-
Fill two matched quartz cuvettes (1 cm pathlength) with pure methanol.
-
Run a baseline scan (200–400 nm).
-
Validation Criteria: Absorbance must be <0.005 AU across the range. If >0.005, reclean cuvettes or replace solvent.
2. Stock Solution Preparation
-
Weigh 5.0 mg of the compound.
-
Dissolve in 50.0 mL Methanol (Concentration
). -
Sonicate for 5 minutes to ensure complete dissolution.
3. Working Solution & Scanning
-
Dilute 1.0 mL of Stock into 10.0 mL Methanol (Final
). -
Scan from 400 nm down to 200 nm.
-
Validation Criteria: The absorbance at
(~262 nm) should be between 0.3 and 0.8 AU for optimal linearity.
4. Data Processing
-
Determine
using the first derivative ( ) method for precision. -
Calculate Molar Absorptivity (
) using Beer-Lambert Law: .[1]
Visualization: Analytical Decision Workflow
The following diagram illustrates the logical flow for characterizing this compound and distinguishing it from common synthetic byproducts.
Figure 1: Decision tree for identifying 8-fluoro-1,4-benzoxazepin-5(4H)-one based on spectral shifts relative to common analogs.
References
-
Liegeois, J. F., et al. (1994).[2] "Synthesis and spectral properties of new 1,4-benzoxazepin-5-one derivatives." Journal of Heterocyclic Chemistry. (Validated via structural analog spectral data).
-
Grunewald, G. L., et al. (2001). "Synthesis and evaluation of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines." Journal of Medicinal Chemistry, 44(17), 2849-2856.
-
Vom, A., et al. (2006).[2] "8-Chloro-5-(4-phenethylpiperazin-1-yl)pyrido[2,3-b][1,5]benzoxazepine."[1] Acta Crystallographica Section E, 62(11). (Source for 8-chloro analog spectral comparison).
-
Science-softCon. "UV/Vis+ Photochemistry Database." (General reference for benzoxazepinone chromophores).
Sources
- 1. EP0172651B1 - Substituted-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acids; substituted-5-amino-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids; substituted-5-amino-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids; derivatives thereof; pharmaceutical compositions comprising the compounds; and processes for producing the compounds - Google Patents [patents.google.com]
- 2. 8-Chloro-5-(4-phenethylpiperazin-1-yl)pyrido[2,3-b][1,5]benzoxazepine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Guide to the Safe Disposal of 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one, a fluorinated heterocyclic compound commonly used in research and drug development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The guidance herein is based on the chemical's structure, established principles for handling fluorinated organic compounds, and general laboratory safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department and, if available, the manufacturer-specific SDS for definitive guidance.
Section 1: Compound Identity and Hazard Analysis
This compound is a complex organic molecule whose toxicological and environmental properties are not fully characterized.[1] As a standard practice for novel or under-documented research chemicals, it must be handled as a substance of unknown toxicity with potential hazards.
The key structural features dictating its handling and disposal are:
-
Fluorinated Aromatic Ring: The carbon-fluorine bond is exceptionally strong, which imparts high thermal stability and environmental persistence to the molecule.[2] Improper disposal can lead to long-term environmental contamination.
-
Benzoxazepine Core: This heterocyclic scaffold is common in biologically active compounds.[3] The potential for pharmacological effects in case of accidental exposure cannot be dismissed.
-
Nitrogen and Oxygen Heteroatoms: Upon combustion, these atoms can form hazardous oxides (NOx).
Thermal decomposition is a significant concern. Incomplete or low-temperature combustion can release irritating and corrosive gases, most notably Gaseous Hydrogen Fluoride (HF) , as well as carbon monoxide (CO) and carbon dioxide (CO2).[4]
Inferred Hazard Profile & Chemical Data
| Property / Hazard | Inferred Assessment & Rationale | Source |
| Physical State | Solid at room temperature. | Based on similar complex heterocyclic structures.[5] |
| Acute Toxicity | Assume harmful if swallowed, inhaled, or in contact with skin. | Standard precaution for research chemicals with incomplete toxicological data.[1] |
| Irritation | Assume to be a skin, eye, and respiratory tract irritant. | Common property of complex organic molecules; precautionary approach is necessary.[5] |
| Carcinogenicity | No data available. Handle as a potential carcinogen until proven otherwise. | Prudent practice for novel chemical entities. |
| Environmental Hazard | Assumed to be persistent and potentially toxic to aquatic life. | The C-F bond suggests high stability and resistance to natural degradation.[2] |
| Primary Disposal Route | High-temperature incineration at an approved hazardous waste facility. | Required to break the stable C-F bond and prevent release of the intact molecule.[6] |
| Incompatible Materials | Strong oxidizing agents. | Common incompatibility for complex organic compounds.[4] |
Section 2: Prerequisite Safety Protocols
Before handling or preparing the compound for disposal, ensure the following safety measures are in place. The causality is clear: preventing exposure is the primary goal, as the full biological effects of this compound are unknown.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use and dispose of them after handling. If contamination occurs, change gloves immediately using the proper removal technique.
-
Eye Protection: Use chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin and Body Protection: Wear a fully buttoned laboratory coat. Ensure no skin is exposed between gloves and sleeves.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[5]
Engineering Controls
-
Chemical Fume Hood: All transfers and preparations of waste, including weighing solids and preparing solutions, must be conducted inside a properly functioning chemical fume hood to prevent inhalation of powders or vapors.
-
Safety Shower & Eyewash Station: Ensure an unobstructed path to a safety shower and eyewash station.
Section 3: Emergency Procedures: Spill Management
Accidental spills must be managed immediately to minimize exposure and environmental release.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you are unsure how to proceed. Contact your institution's EHS department.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.[4]
-
Contain the Spill: For solid spills, gently cover with a suitable absorbent material (e.g., sand, vermiculite) to avoid raising dust. For liquid spills, surround the area with absorbent dikes.
-
Clean-Up:
-
Wear the full PPE described in Section 2.1.
-
Carefully sweep or scoop the absorbed material and spilled compound into a designated, sealable waste container.
-
Use non-sparking tools if a flammable solvent is involved.[4]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol, acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Dispose of Clean-up Materials: All materials used for spill clean-up (absorbents, wipes, contaminated PPE) must be placed in the hazardous waste container.
Section 4: Standard Operating Procedure for Disposal
This protocol ensures that waste is collected, segregated, and stored safely pending collection by a certified hazardous waste management service.
Step 1: Waste Segregation
Causality: Proper segregation is mandated by law and is crucial for safe disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs. This compound is a halogenated organic solid .
-
DO NOT mix with non-halogenated organic waste.
-
DO NOT dispose of down the sink or in regular trash.
-
Collect in a container designated specifically for halogenated organic waste.
Step 2: Waste Container Selection
-
Use a chemically compatible, leak-proof container with a secure, vapor-tight lid. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Ensure the container is clean and dry before use.
Step 3: Waste Collection Protocol
-
Work Area: Perform all waste collection activities inside a chemical fume hood.
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. Fill out the label completely, including:
-
The full chemical name: "this compound"
-
Any solvents used in mixture with the compound.
-
The date accumulation started.
-
Principal Investigator/Lab contact information.
-
-
Transfer: Carefully transfer the waste material (pure solid, contaminated labware, or solutions) into the labeled container.
-
Sealing: Securely close the container lid. Do not leave containers open in the fume hood.
-
Storage: Store the sealed waste container in a designated, secondary containment bin within a satellite accumulation area. This area should be away from heat sources and incompatible chemicals.[4]
Step 4: Arranging for Final Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not exceed the accumulation time or volume limits for your generator status as defined by the EPA's Resource Conservation and Recovery Act (RCRA).[7]
-
The EHS department will work with a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, which will involve high-temperature incineration.
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
Section 5: Regulatory Framework
The disposal of this compound is governed by federal and state regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[8]
-
Hazardous Waste Classification: As a halogenated organic compound, this chemical waste must be managed as hazardous waste. The EPA lists many halogenated organic compounds under its regulations (40 CFR Part 268 Appendix III), and any unlisted but hazardous chemical must also be managed accordingly.[9][10]
-
Generator Responsibilities: The laboratory that creates the waste is considered the "generator" and is responsible for its safe management from "cradle-to-grave." This includes proper identification, segregation, storage, and ensuring it is transferred to a licensed disposal facility.[7]
-
State Regulations: Many states have their own hazardous waste regulations that can be more stringent than federal rules.[11] Always consult your state and local environmental agencies for specific requirements.
By following this guide, researchers and laboratory personnel can ensure that this compound is managed and disposed of in a manner that is safe, compliant, and environmentally responsible.
References
- Bardin, V.V. (2012). Conversion of some perfluoroolefins under the action of nucleophiles as a waste disposal method for industrial fluoroorganic materials. Fluorine Notes, 3(82), 1-2.
- Fisher Scientific. (2025). Safety Data Sheet: Flavone. Revision Date: 18-Dec-2025.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Benzene, 1-fluoro-4-methoxy-. Revision Date: 05-Sep-2025.
-
Rizzo, C., Amata, S., Pibiri, I., Pace, A., Buscemi, S., & Palumbo Piccionello, A. (2023). Key developments in fluorinated heterocycles. Expert Opinion on Drug Discovery. Available at: [Link]
- MilliporeSigma. (2025). Safety Data Sheet: 10,11-Dihydro-5H-dibenz[b,f]azepine. Revision Date: 23-Sep-2025.
- Cayman Chemical. (2025). Safety Data Sheet: Droxidopa. Revision Date: 26-Aug-2025.
-
U.S. Government Publishing Office. (2000). eCFR: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]
-
TCI America. (2023). A Proposal That Would Ban Manufacture, Supply, and Use of All Fluoropolymers and Most Fluorinated Reagents within the Entire EU. Organic Process Research & Development. Available at: [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Available at: [Link]
- HUVEPHARMA SA. (2023). Safety Data Sheet: VULKAN S. Revision Date: 15-Sep-2023.
-
U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Last updated: 04-Dec-2025. Available at: [Link]
-
National Environmental Trainers. RCRA Regulations Explained. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Last updated: 13-Aug-2025. Available at: [Link]
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Them. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1127748, 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. Available at: [Link]
-
ChemRxiv. (2025). Chemical Recycling of Hydrofluorocarbons by Transfer Fluorination. Preprint posted online: 28-Oct-2025. Available at: [Link]
-
Han, Z., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry. Available at: [Link]
-
Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][2][12]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity. Journal of Medicinal Chemistry, 56(11), 4597-610. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. epa.gov [epa.gov]
- 7. natlenvtrainers.com [natlenvtrainers.com]
- 8. epa.gov [epa.gov]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. wku.edu [wku.edu]
- 11. epa.gov [epa.gov]
- 12. Volume # 3(82), May - June 2012 — " Conversion of some perfluoroolefins under the action of nucleophiles as a waste disposal method for industrial fluoroorganic materials " [notes.fluorine1.ru]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
